Cobalt(II) acetylacetonate
Description
Significance and Scope of Academic Research on Bis(acetylacetonato)cobalt(II)
The academic interest in bis(acetylacetonato)cobalt(II), often abbreviated as Co(acac)₂, stems from its remarkable utility across various chemical disciplines. Researchers are drawn to its catalytic capabilities, which facilitate a wide array of organic reactions. innospk.com These include vital processes such as oligomerization, hydrosilation, hydrogenation, and cross-coupling reactions, making it an invaluable tool in the synthesis of complex organic molecules. innospk.com
Beyond its catalytic prowess, Co(acac)₂ serves as a crucial precursor in the development of advanced materials. innospk.com It is instrumental in the fabrication of cobalt-containing nanoparticles and thin films, which are integral to the electronics and data storage industries. innospk.comsigmaaldrich.com The compound's ability to be used in chemical vapor deposition (CVD) and laser evaporation techniques for creating carbon nanostructures further highlights its importance in materials science. americanelements.com The global demand for Co(acac)₂ is on the rise, reflecting its expanding applications and the continuous exploration of its potential in new technological frontiers. innospk.com
Historical Context of Transition Metal β-Diketonate Coordination Chemistry
The journey of β-diketonate ligands in coordination chemistry is a rich and storied one. nih.gov These ligands are celebrated for their capacity to form stable complexes with a vast number of elements from the periodic table. nih.govresearchgate.net The first β-diketone, dibenzoylmethane, was synthesized in 1883, paving the way for the development of acetylacetone (B45752) and its subsequent use in coordination chemistry. ulisboa.pt
Metal acetylacetonates, including Co(acac)₂, have been employed as catalysts for nearly a century in various significant bond-forming reactions. ulisboa.pt The stability of the six-membered chelate ring formed when the acetylacetonate (B107027) anion binds to a metal cation is a key feature of these complexes. americanelements.com This stability, combined with their solubility in organic solvents, has made them a preferred choice over many metal halides in industrial and research settings. innospk.com The ability to modify the substituents on the β-dicarbonyl fragment provides a powerful method for fine-tuning the physicochemical properties of the resulting coordination compounds, a feature that continues to drive research in this area. nih.govresearchgate.net
Fundamental Role of Cobalt(II) Acetylacetonate as a Coordination Compound in Contemporary Chemical Science
In contemporary chemical science, this compound is recognized as a fundamental coordination compound with broad applicability. pubcompare.ai Its structure, featuring a central cobalt atom coordinated to two bidentate acetylacetonate ligands, is key to its function. sigmaaldrich.com This coordination compound is not only a catalyst but also a building block for more complex molecular architectures. pubcompare.ai
Current research continues to uncover new applications for Co(acac)₂. It is being investigated for its potential in creating sophisticated magnetic nanostructures for advanced recording media and spintronics. pubcompare.ai Furthermore, its role in mediating controlled radical polymerization opens up possibilities for macromolecular engineering. uliege.be The compound is also used in the synthesis of cobalt oxide (Co₃O₄) nanoparticles, which show promise as high-performance supercapacitor materials due to their excellent capacitance and cycling stability. sigmaaldrich.com The ongoing exploration of Co(acac)₂ and its derivatives ensures its continued importance in the advancement of chemical science. sci-hub.se
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄CoO₄ |
| Molecular Weight | 257.15 g/mol |
| Appearance | Pink to violet/purple powder |
| Melting Point | 165-170 °C |
| Solubility | Soluble in organic solvents like THF, DME, NMP, DCE, MeCN |
This data is compiled from multiple sources. nih.govamericanelements.comsigmaaldrich.comresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H14CoO4 |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
cobalt(2+);(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |
InChI Key |
UTYYEGLZLFAFDI-FDGPNNRMSA-L |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Co+2] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+2] |
Pictograms |
Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Molecular and Supramolecular Architecture of Cobalt Ii Acetylacetonate
Fundamental Coordination Geometry of Cobalt(II) Centers within Acetylacetonate (B107027) Ligand Environments
In its various aggregated forms, the cobalt(II) centers in cobalt(II) acetylacetonate complexes predominantly adopt an octahedral coordination geometry. researchgate.net This arrangement is achieved through the sharing of oxygen atoms between adjacent cobalt centers or through the coordination of solvent molecules. The acetylacetonate ligand acts as a bidentate chelating agent, with both oxygen atoms binding to the cobalt ion to form a stable six-membered ring. wikipedia.org In oligomeric structures, some acetylacetonate ligands can bridge between two cobalt centers, utilizing one or both of their oxygen atoms to satisfy the coordination spheres of multiple metal ions.
Polymorphism and Oligomeric Aggregation Forms of this compound
This compound exhibits significant polymorphism, primarily through the formation of different oligomeric structures. The specific form isolated is highly dependent on the solvent used for crystallization.
The anhydrous form of this compound typically exists as a tetramer, [Co₄(acac)₈]. wikipedia.org This structure, first reported in 1964, has been confirmed as correct and reproducible. acs.orgnih.gov The tetranuclear cluster features cobalt atoms in distorted octahedral environments. researchgate.net The formation of this tetramer can be achieved by reducing cobalt(III) acetylacetonate with cobalt metal in the absence of a solvent or by crystallization from non-coordinating solvents like hexanes. researchgate.netacs.org In this arrangement, the [Co(acac)₂] units are linked through cis-bridging modes. researchgate.net
When crystallized from non-coordinating halogenated solvents such as chloroform, dichloromethane, or 1,2-dichloroethane, this compound forms a trinuclear core molecule. researchgate.netacs.org In this trimeric structure, all cobalt atoms also exhibit octahedral coordination. researchgate.netnih.gov This demonstrates the propensity of the cobalt(II) centers to achieve a six-coordinate state even in the absence of strongly coordinating solvent molecules.
In the presence of coordinating solvents like ethanol (B145695), this compound readily forms monomeric bis-adducts with the general formula Co(acac)₂(L)₂, where L is the solvent molecule. researchgate.netacs.org For instance, crystallization from ethanol yields Co(acac)₂(EtOH)₂. nih.govacs.org In these adducts, the cobalt(II) ion is also in an octahedral environment, with the two acetylacetonate ligands occupying the equatorial positions and the two solvent molecules in the axial positions. researchgate.net The formation of these adducts can be driven by the breakdown of the oligomeric clusters by coordinating solvents. researchgate.net
A previously reported mononuclear square-planar form of unsolvated Co(acac)₂ has been a subject of critical re-evaluation. acs.org Extensive research has found no evidence for the existence of this species. acs.orgnih.gov It has been suggested that the original report likely described a copper(II) acetylacetonate complex, which is known to adopt a monomeric square-planar geometry, rather than a cobalt(II) complex. acs.orgacs.org The monomeric square-planar arrangement is isomorphous with Cu(acac)₂ and Cr(acac)₂. acs.orgacs.org
| Compound | Reported Geometry | Coordination Number | Notes |
|---|---|---|---|
| Co(acac)₂ (anhydrous) | Octahedral (in tetramer/trimer) | 6 | Forms [Co₄(acac)₈] or trinuclear species. researchgate.netacs.org |
| Co(acac)₂(L)₂ | Octahedral | 6 | L is a coordinating solvent like ethanol. researchgate.netacs.org |
| Cu(acac)₂ | Monomeric Square-Planar | 4 | Isomorphous with the questioned Co(acac)₂ structure. acs.org |
| Cr(acac)₂ | Monomeric Square-Planar | 4 | Weakly associated stacks in solid state. wikipedia.org |
| Pd(acac)₂ | Monomeric Square-Planar | 4 | Known to adopt this geometry. acs.org |
Conformational Stability and Isomeric Investigations of this compound
Computational studies have been employed to investigate the conformational stability and electronic structure of a single Co(acac)₂ molecule. Ab initio multiconfigurational calculations (CASSCF/CASPT2) have been used to resolve ambiguities arising from density functional theory (DFT) results. nih.gov These studies indicate that for an isolated molecule, a tetrahedral conformation is preferred, and the ground state is a quartet. nih.govacs.orgresearchgate.net The intermolecular forces within the crystal structure are considered significant enough to favor the planarization of the Co(acac)₂ units within the observed oligomeric solid-state structures. nih.govacs.org
| Complex | Method | Predicted Ground State Geometry | Spin State |
|---|---|---|---|
| Co(acac)₂ | CASPT2 | Tetrahedral (D₂d) | Quartet (High-spin) nih.govresearchgate.net |
| Mn(acac)₂ | DFT | Tetrahedral (D₂d) | Sextet (High-spin) researchgate.net |
Influence of Ligand Field Effects on Geometric Distortions in Co(acac)₂ Complexes
The geometric arrangement of ligands around the central cobalt(II) ion in acetylacetonate complexes is profoundly influenced by ligand field effects, which can lead to significant distortions from idealized geometries. In the case of Co(acac)₂, which typically exists in an octahedral coordination environment, these distortions are primarily a manifestation of the Jahn-Teller effect.
In the tetrameric form of this compound, [Co(acac)₂]₄, the cobalt centers are in a distorted octahedral environment. acs.orgresearchgate.net The sharing of oxygen atoms between adjacent cobalt ions to form the tetrameric cluster inherently prevents the formation of a perfect octahedral geometry. The bridging oxygen atoms create different Co-O bond lengths and O-Co-O bond angles compared to the non-bridging, chelated acetylacetonate ligands. This results in a complex arrangement where each cobalt ion experiences a unique ligand field, leading to distinct geometric parameters.
Detailed Research Findings:
X-ray crystallographic studies have elucidated the intricate structure of tetrameric this compound. The structure consists of four cobalt atoms linked by bridging oxygen atoms from the acetylacetonate ligands. Within this cluster, there are both terminal and bridging acetylacetonate groups, leading to a variety of Co-O bond distances. The coordination sphere of each cobalt atom is a distorted octahedron.
The observed distortions in the CoO₆ octahedra within the [Co(acac)₂]₄ cluster can be attributed to the electronic instability predicted by the Jahn-Teller theorem for a high-spin d⁷ ion. The unequal occupancy of the e g orbitals (d₂² and dₓ²-y²) leads to a stabilization of the system through geometric distortion, which removes the degeneracy of these orbitals.
The following interactive data table provides representative crystallographic data for the distorted octahedral environment around the cobalt centers in a Co(II) acetylacetonate complex, illustrating the variations in bond lengths and angles that characterize the geometric distortion.
| Parameter | Value |
| Bond Lengths (Å) | |
| Co-O (axial) | 2.15 |
| Co-O (equatorial) | 2.05 |
| Co-O (bridging) | 2.25 |
| **Bond Angles (°) ** | |
| O(axial)-Co-O(equatorial) | 88.5 |
| O(equatorial)-Co-O(equatorial) | 91.5 |
| O(bridging)-Co-O(bridging) | 85.0 |
Note: The values in this table are representative and are intended to illustrate the concept of geometric distortion in Co(acac)₂ complexes. Actual values can vary depending on the specific crystalline form and the position of the cobalt atom within the oligomeric cluster.
The differences in the axial and equatorial bond lengths are a clear indication of a tetragonal distortion. The presence of bridging ligands further complicates this, introducing additional asymmetry into the coordination sphere. These structural nuances are a direct consequence of the interplay between the electronic structure of the Co(II) ion and the nature of the acetylacetonate ligand, as described by ligand field theory.
Electronic Structure and Advanced Spectroscopic Characterization of Cobalt Ii Acetylacetonate
Determination and Analysis of Spin States in Cobalt(II) Acetylacetonate (B107027) Complexes
The electronic configuration of the cobalt(II) ion is 3d⁷, which allows for both high-spin and low-spin states depending on the ligand field environment. researchgate.net The interplay between molecular geometry and spin state is a crucial aspect of the electronic structure of cobalt(II) acetylacetonate.
Theoretical and Experimental Studies on High-Spin d⁷ Configurations
Theoretical and experimental investigations have been pivotal in characterizing the spin state of this compound, Co(acac)₂. The d⁷ electronic configuration can result in either a high-spin quartet (S=3/2) or a low-spin doublet (S=1/2) state. The preferred spin state is intimately linked to the coordination geometry of the complex.
Computational studies using density functional theory (DFT) and ab initio multiconfigurational methods (CASSCF/CASPT2) have explored the energetic landscape of different conformations and their corresponding spin states. researchgate.netnih.govacs.org These studies consistently show that for an isolated, monomeric Co(acac)₂ molecule, a tetrahedral geometry is energetically favored over a square-planar one. researchgate.netnih.gov The tetrahedral conformation results in a high-spin quartet (S=3/2) ground state. researchgate.netnih.govacs.org In contrast, the square-planar geometry is associated with a low-spin doublet (S=1/2) state. acs.orgrsc.org
| Conformation | Associated Spin State (S) | Ground State | Relative Energy (kcal/mol) |
|---|---|---|---|
| Tetrahedral | Quartet (3/2) | Yes | 0 (Reference) |
| Square-Planar | Doublet (1/2) | No | +5.7 to +10.2 |
| Square-Planar | Quartet (3/2) | No | +9.4 to +9.8 |
Data compiled from DFT calculations reported in scientific literature. acs.org The exact energy values can vary depending on the functional used.
Elucidation of Electronic Structure via Advanced Spectroscopic Methodologies
A comprehensive understanding of the electronic structure of this compound has been achieved through the application of various advanced spectroscopic techniques. Each method provides unique insights into different aspects of the complex, from electronic transitions to vibrational modes and the immediate coordination environment of the cobalt ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Ligand-to-Metal Charge Transfer Analysis
UV-Vis absorption spectroscopy is a fundamental tool for probing the electronic transitions within this compound. The spectra of high-spin, octahedral Co(II) complexes, such as those formed when Co(acac)₂ coordinates with solvent molecules, are characterized by distinct absorption bands in the visible and near-infrared regions. researchgate.netsamipubco.com These bands are primarily due to spin-allowed d-d transitions.
For an octahedral Co(II) complex, three spin-allowed transitions are theoretically expected. A prominent band observed in the near-infrared region around 8100 cm⁻¹ is assigned to the ⁴T₁g(F) → ⁴T₂g(F) transition. researchgate.net A broad, asymmetric absorption in the visible region, typically around 19,000 cm⁻¹, is attributed to the ⁴T₁g(F) → ⁴T₁g(P) transition. researchgate.net A third, often weaker transition, ⁴T₁g → ⁴A₂g, may appear as a shoulder at intermediate energies. researchgate.net In addition to these d-d bands, more intense bands are observed in the ultraviolet region. These are generally assigned to ligand-to-metal charge transfer (LMCT) transitions, involving the excitation of an electron from a ligand-based molecular orbital to a metal-based d-orbital. mdpi.com
| Wavenumber (cm⁻¹) | Assignment | Transition Type |
|---|---|---|
| ~8100 | ⁴T₁g(F) → ⁴T₂g(F) | d-d |
| ~16,000 | ⁴T₁g → ⁴A₂g(F) | d-d (shoulder) |
| ~19,000 | ⁴T₁g(F) → ⁴T₁g(P) | d-d |
| >25,000 | π → d | LMCT |
Assignments are based on an idealized octahedral geometry for solvated Co(acac)₂. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Modes of Acetylacetonate Ligands
Infrared (IR) spectroscopy provides detailed information about the vibrational modes of the acetylacetonate ligand and how they are affected by coordination to the cobalt(II) center. researchgate.netnih.govchesci.com The acetylacetonate anion is a bidentate ligand that binds to the metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.org This chelation leads to delocalization of the π-electrons within the ring and results in characteristic changes in the IR spectrum compared to the free ligand.
The most significant changes are observed in the region of C=O and C=C stretching vibrations. In the free ligand, these bands are typically found at higher frequencies. Upon coordination to Co(II), these bands shift to lower frequencies, indicating a decrease in the double bond character due to electron delocalization within the chelate ring. chesci.com The bands in the 1500-1600 cm⁻¹ range are often assigned to the asymmetric stretching of the C=C=C framework, while bands in the 1250-1360 cm⁻¹ region correspond to the symmetric stretching. chesci.com The position and number of these bands are sensitive to the structure and symmetry of the complex.
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 1500 - 1600 | Asymmetric Stretching νₐₛ(C=C=C) |
| 1250 - 1360 | Symmetric Stretching νₛ(C=C=C) |
| 1190 - 1200 | C-H Bending δ(C-H) |
| ~1020 | C-H Wagging ω(C-H) |
| 400 - 700 | Co-O Stretching and Ring Deformations |
Vibrational assignments for the coordinated acetylacetonate ligand. chesci.comresearchgate.net
X-ray Absorption Spectroscopy (XAS) for Probing Cobalt(II) Coordination Environments
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local geometric and electronic structure of the cobalt center in this compound. uiowa.edu The technique can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The Co K-edge XANES spectrum provides information on the oxidation state and coordination geometry of the cobalt atom. aps.orgrsc.org The energy of the absorption edge is sensitive to the effective charge on the cobalt ion, allowing for direct confirmation of the Co(II) oxidation state. Furthermore, the features in the pre-edge region, which arise from 1s→3d transitions, are sensitive to the symmetry of the cobalt site. nih.gov The intensity and shape of these pre-edge peaks can help distinguish between different coordination environments, such as tetrahedral and octahedral geometries. rsc.org
The EXAFS region, at energies above the absorption edge, contains information about the local atomic environment around the cobalt ion. Analysis of the EXAFS oscillations can precisely determine the coordination number, the types of neighboring atoms (e.g., oxygen), and the Co-O bond distances. nih.gov This makes XAS an invaluable tool for characterizing the primary coordination sphere of the cobalt(II) ion within the complex.
Investigation of Magnetic Properties and Exchange Interactions in Oligomeric this compound
While theoretical studies often focus on the monomeric form of Co(acac)₂, the anhydrous compound typically exists as an oligomer. X-ray crystallography has confirmed that the structure of unsolvated this compound is a tetramer, with the formula [Co(acac)₂]₄. wikipedia.orgacs.org In this tetranuclear cluster, the cobalt atoms are bridged by oxygen atoms from the acetylacetonate ligands, resulting in octahedral coordination for each cobalt center. acs.org
Theoretical and Experimental Assessment of Superexchange Interactions in Tetrameric Systems
The anhydrous form of this compound exists not as a simple monomer but as a tetrameric cluster with the formula [Co(acac)₂]₄. wikipedia.orgacs.org X-ray diffraction studies have revealed that this complex is an assembly of linear, tetrameric cobalt(II) ion clusters which are, for practical purposes, magnetically isolated from each other. aip.org This specific structural arrangement is crucial for understanding its magnetic properties, which are dominated by superexchange interactions mediated by the oxygen atoms of the acetylacetonate ligands.
A theoretical examination of the superexchange pathways within the linear Co₄ cluster suggests a complex interplay of magnetic couplings. aip.org Unlike simpler systems, the tetramer is characterized by three distinct exchange constants: two for the different types of nearest-neighbor (nn) interactions (J₁ⁿⁿ and J₂ⁿⁿ) and one for the next-nearest-neighbor (nnn) interaction (J₃ⁿⁿⁿ). aip.org
Theoretical studies, aimed at reconciling calculated magnetic behavior with experimental powder susceptibility data, have demonstrated that all three of these exchange constants are antiferromagnetic. aip.org This means that the interactions favor an antiparallel alignment of the electron spins on the adjacent cobalt ions. The competition between these different antiferromagnetic interactions is a key feature of the system. This is notably different from the related trimeric nickel(II) acetylacetonate, where a dominant ferromagnetic exchange is responsible for its low-temperature paramagnetic character. aip.org
By fitting theoretical models to experimental susceptibility data measured from room temperature down to approximately 0.35 K, the values of these competing exchange constants have been estimated. aip.org
| Interaction | Symbol | Type | Estimated Value (K) |
|---|---|---|---|
| Nearest-Neighbor 1 | J₁ⁿⁿ | Antiferromagnetic | ~5 |
| Nearest-Neighbor 2 | J₂ⁿⁿ | Antiferromagnetic | ~10 |
| Next-Nearest-Neighbor | J₃ⁿⁿⁿ | Antiferromagnetic | ~4 |
The presence of multiple, competing antiferromagnetic interactions prevents the establishment of a simple, magnetically ordered ground state at low temperatures. Instead, this competition leads to the complex paramagnetic behavior observed experimentally. aip.org
Analysis of Paramagnetic Behavior and Temperature-Dependent Susceptibilities
The paramagnetic nature of this compound arises from the electronic structure of the cobalt(II) ion. As a d⁷ metal ion in an octahedral or tetrahedral ligand field, it possesses unpaired electrons. researchgate.net Theoretical and experimental studies, including ab initio multiconfigurational calculations and electron paramagnetic resonance (EPR) measurements, have assigned a high-spin quartet (S = 3/2) ground state for the cobalt(II) ion within this complex, confirming the presence of three unpaired electrons. ebi.ac.uknih.gov
This high-spin configuration results in a significant magnetic moment, causing the compound to be strongly attracted to an external magnetic field. The magnetic susceptibility of [Co(acac)₂]₄ is highly dependent on temperature. At higher temperatures, the thermal energy is sufficient to overcome the weak magnetic exchange interactions between the cobalt centers, and the material behaves as a typical paramagnet, with its susceptibility following the Curie-Weiss law.
However, as the temperature is lowered, the influence of the intramolecular superexchange interactions described previously becomes significant. aip.org The magnetic susceptibility deviates from simple paramagnetic behavior due to the competing antiferromagnetic couplings within the tetrameric units. aip.orgaps.org This competition prevents the spins from locking into a fully antiferromagnetically ordered state. The result is that the complex retains a paramagnetic character even at very low temperatures. aip.org
The effective magnetic moment (μ_eff) per tetrameric unit, therefore, shows a distinct temperature dependence. A generalized representation of this behavior, based on experimental findings, is outlined below. aip.org
| Temperature Range | Dominant Effect | Magnetic Susceptibility Behavior |
|---|---|---|
| High Temperature (e.g., > 50 K) | Thermal Energy (kT) >> Exchange Interactions (J) | Follows Curie-Weiss law for isolated paramagnetic centers. |
| Intermediate Temperature | Thermal Energy comparable to Exchange Interactions | Deviates from Curie-Weiss law as antiferromagnetic correlations begin to develop. |
| Low Temperature (e.g., < 4 K) | Competing Antiferromagnetic Superexchange Interactions | Complex paramagnetic behavior persists; susceptibility approaches a constant, non-zero value instead of dropping to zero. |
This sustained paramagnetic character at low temperatures is a direct consequence of the frustrated spin interactions within the linear tetrameric cluster, a key finding from combined theoretical and experimental investigations. aip.org
Synthetic Methodologies and Ligand Modification Strategies for Cobalt Ii Acetylacetonate
Established Synthetic Routes for Bis(acetylacetonato)cobalt(II)
The synthesis of bis(acetylacetonato)cobalt(II), often abbreviated as Co(acac)₂, is typically achieved through the reaction of a cobalt(II) salt with acetylacetone (B45752) (Hacac) in a suitable solvent. wikipedia.org A common method involves the treatment of a cobalt(II) salt, such as cobalt(II) chloride, sulfate, nitrate, or carbonate, with acetylacetone in an aqueous medium. wikipedia.orggoogle.com The addition of a weak base, like ammonia, is often necessary to facilitate the deprotonation of acetylacetone, thereby shifting the equilibrium towards the formation of the cobalt(II) acetylacetonate (B107027) complex. wikipedia.orggoogle.com This reaction generally yields the dihydrate form, Co(acac)₂·2H₂O. google.comacs.org
An alternative established route utilizes cobalt(II) hydroxide (B78521) as the starting material. In one patented process, cobalt(II) hydroxide is suspended in an inert solvent, such as n-heptane, and heated. Acetylacetone is then added to the heated suspension. google.com The water formed during the reaction is removed by azeotropic distillation. Upon cooling the reaction mixture, anhydrous cobalt(II) acetylacetonate crystallizes and can be isolated by filtration. google.com This method avoids the formation of the hydrated complex. google.comgoogle.com
The general reaction for the formation of Co(acac)₂ from a cobalt(II) salt can be represented as:
Co²⁺ + 2 CH₃COCH₂COCH₃ ⇌ Co(C₅H₇O₂)₂ + 2 H⁺ wikipedia.org
Controlled Synthesis and Crystallization of Specific Oligomeric Forms
Anhydrous this compound is known to exist in oligomeric forms, most notably as a tetramer, [Co(acac)₂]₄. wikipedia.orgacs.org The synthesis and crystallization of this tetrameric form were first reported in 1964. acs.orgacs.orgacs.org The structure of this tetramer has been confirmed to be reproducible. acs.orgresearchgate.net This tetrameric form can be obtained by the crystallization of anhydrous Co(acac)₂ from non-coordinating solvents like hexanes. acs.orgresearchgate.net Another synthetic approach to the tetranuclear form involves the reduction of cobalt(III) acetylacetonate with cobalt metal under solvent-free conditions. acs.orgresearchgate.net
In addition to the tetrameric form, a trinuclear core molecule of Co(acac)₂ has been reported to crystallize from non-coordinating halogenated solvents. acs.orgresearchgate.net In this trinuclear structure, all cobalt atoms also exhibit octahedral coordination. acs.orgresearchgate.net
The presence of coordinating solvents during crystallization leads to the formation of monomeric bis-adducts. For instance, when crystallized from ethanol (B145695), this compound forms Co(acac)₂(EtOH)₂. acs.orgresearchgate.net In these adducts, the cobalt center is typically octahedral. wikipedia.org The formation of these different oligomeric and monomeric forms is highly dependent on the reaction and crystallization conditions, particularly the choice of solvent. No evidence has been found for the existence of a mononuclear square-planar form of unsolvated this compound. acs.org
| Form | Synthesis/Crystallization Conditions | Reference |
| Tetrameric, [Co(acac)₂]₄ | Crystallization from non-coordinating solvents (e.g., hexanes); Reduction of Co(acac)₃ with cobalt metal (solvent-free) | acs.orgresearchgate.net |
| Trinuclear | Crystallization from non-coordinating halogenated solvents | acs.orgresearchgate.net |
| Monomeric bis-adduct, Co(acac)₂L₂ | Crystallization from coordinating solvents (e.g., ethanol, water) | wikipedia.orgacs.orgresearchgate.net |
Chemical Derivatization of Acetylacetonate Ligands
The acetylacetonate ligand in Co(acac)₂ possesses a degree of aromatic character, which makes it susceptible to electrophilic substitution reactions at the central methine carbon (the γ-carbon). wikipedia.orglibretexts.org This reactivity allows for the chemical derivatization of the ligand, enabling the modification of the complex's properties.
Halogenation and Electrophilic Substitution Reactions on Co(acac)₂ Ligands
The halogenation of bis(acetylacetonato)cobalt(II) can be achieved using N-halosuccinimides. The introduction of chlorine, bromine, and iodine onto the central carbon of the acetylacetonate ring has been successfully carried out by reacting Co(acac)₂ with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in a solvent like carbon tetrachloride. jst.go.jp These reactions are analogous to electrophilic aromatic substitution. wikipedia.orglibretexts.org
Similarly, nitration of the acetylacetonate ligand can be performed. While the direct nitration of Co(acac)₂ is less commonly detailed in the provided sources, the principle of electrophilic substitution on the chelate ring is well-established for related cobalt(III) acetylacetonate complexes. wikipedia.orgoup.comic.ac.uk For Co(acac)₃, the reaction with a nitrating agent like NO₂⁺ leads to the formation of the corresponding nitro-substituted complex. wikipedia.org The reactivity of the acac ligand in Co(acac)₂ towards electrophiles demonstrates the ability to functionalize the complex post-synthesis.
| Reaction | Reagent | Product | Reference |
| Chlorination | N-Chlorosuccinimide (NCS) | Bis(3-chloro-2,4-pentanedionato)cobalt(II) | jst.go.jp |
| Bromination | N-Bromosuccinimide (NBS) | Bis(3-bromo-2,4-pentanedionato)cobalt(II) | jst.go.jp |
| Iodination | N-Iodosuccinimide (NIS) | Bis(3-iodo-2,4-pentanedionato)cobalt(II) | jst.go.jp |
Synthesis and Structural Characterization of Phosphine-Ligated this compound Complexes
This compound reacts with various phosphine (B1218219) ligands to form phosphine-ligated complexes. These complexes are of interest as they can serve as intermediates or precursors for cobalt-based catalysts. researchgate.net The synthesis of these adducts typically involves the direct reaction of Co(acac)₂ with the desired phosphine ligand in a suitable solvent.
The coordination environment of the cobalt center in these complexes can vary. For example, the reaction of Co(acac)₂ with phosphine ligands can lead to the formation of five- or six-coordinate complexes. researchgate.netresearchgate.net The specific structure adopted depends on the nature of the phosphine ligand and the stoichiometry of the reaction.
While detailed structural characterization for a wide range of phosphine adducts of Co(acac)₂ is not extensively covered in the provided results, studies on related cobalt(II) phosphine complexes reveal that the coordination geometry can be tuned. For instance, with the bidentate phosphine ligand cis-1,2-bis(diphenylphosphino)ethylene (B1586061) (dppv), cobalt(II) complexes can be isolated in 4-, 5-, and 6-coordinate environments. nih.govsemanticscholar.org The average Co-P bond length tends to increase with the coordination number. nih.govsemanticscholar.org The structural analysis of these complexes often involves techniques such as single-crystal X-ray diffraction. nih.govnih.gov
Strategies for Immobilization and Preparation of Supported this compound Catalysts
The immobilization of this compound onto solid supports is a key strategy for the preparation of heterogeneous catalysts, which offer advantages in terms of separation and reusability. rsc.orgrsc.orgresearchgate.net
One common support material is silica (B1680970) (SiO₂). Supported Co/SiO₂ catalysts can be prepared by the chemisorption of gaseous Co(acac)₂ onto the silica surface. rsc.orgresearchgate.net This process typically occurs at elevated temperatures (170–220 °C) and involves a ligand exchange reaction between the Co(acac)₂ and the surface hydroxyl groups of the silica, leading to the formation of surface-bound Co-acac species. rsc.orgresearchgate.net The acetylacetonate ligands can then be removed by calcination at higher temperatures (e.g., 450 °C) to generate cobalt oxide nanoparticles on the support. rsc.orgresearchgate.net The cobalt loading can be increased by repeating the cycles of chemisorption and calcination. rsc.orgresearchgate.net
Another approach involves the covalent anchoring of Co(acac)₂ onto functionalized supports. For example, a cobalt-based magnetic nanocatalyst has been prepared by linking cobalt acetylacetonate with (3-aminopropyl)triethoxysilane-functionalized magnetic mesoporous silica nanospheres. rsc.orgresearchgate.net This method results in the covalent attachment of the Co(acac)₂ complex to the support, which can enhance catalyst stability. rsc.orgresearchgate.net These supported catalysts have shown high efficiency in oxidation reactions, such as the oxidation of cyclohexane. rsc.orgresearchgate.net
| Support Material | Immobilization Method | Description | Reference |
| Silica (SiO₂) | Chemisorption of gaseous Co(acac)₂ | Ligand exchange reaction with surface OH groups at 170–220 °C. | rsc.orgresearchgate.net |
| Magnetic Mesoporous Silica Nanospheres | Covalent anchoring | Linking Co(acac)₂ with (3-aminopropyl)triethoxysilane functionalized support. | rsc.orgresearchgate.net |
Catalytic Reactivity and Mechanistic Investigations of Cobalt Ii Acetylacetonate in Organic Synthesis
Cobalt-Catalyzed Hydrofunctionalization Reactions of Unsaturated Hydrocarbons
Hydrofunctionalization, the addition of an H–X moiety across an unsaturated C-C bond, is a cornerstone of organic synthesis for its high atom economy. Cobalt(II) acetylacetonate (B107027) has proven to be an effective precatalyst for several such transformations, including hydroboration, hydrosilylation, and hydroalkoxylation.
Asymmetric Hydroboration of Alkenes and Alkynes
The hydroboration of unsaturated hydrocarbons is a fundamental method for producing valuable organoboron compounds, which are key intermediates in synthetic chemistry. Cobalt(II) acetylacetonate, in combination with chiral ligands, has been successfully employed to catalyze the asymmetric hydroboration of alkenes and alkynes, affording chiral organoboronates with high enantioselectivity.
Catalytic systems generated in situ from Co(acac)₂ and chiral bisphosphine ligands are effective for the asymmetric hydroboration/cyclization of 1,6-enynes. capes.gov.br This reaction yields chiral tetrahydrofuran, cyclopentane, and pyrrolidine moieties with excellent enantioselectivities, often reaching 86-99% ee. capes.gov.br Similarly, Co(acac)₂ combined with specific bisphosphine ligands like (R)-BTFM-Garphos can catalyze the enantioselective hydroboration of fluoroalkyl-substituted terminal alkenes. chim.itnih.gov This methodology provides access to chiral alkylboronates that contain fluoroalkyl-substituted stereogenic carbon centers with enantioselectivities up to 98% ee. chim.itnih.gov
The reaction mechanism is believed to involve the in situ reduction of the Co(II) precatalyst by the hydroborating agent, such as pinacolborane (HBpin), to generate a catalytically active cobalt-hydride (Co-H) species. The alkene or alkyne then coordinates to this active species, followed by migratory insertion into the Co-H bond. Subsequent reductive elimination releases the alkyl- or vinylboronate product and regenerates the active cobalt catalyst. The chirality of the ligand framework is crucial for controlling the facial selectivity of the substrate insertion, thereby dictating the stereochemistry of the final product.
Table 1: Asymmetric Hydroboration of Unsaturated Hydrocarbons using this compound This table summarizes representative examples of asymmetric hydroboration reactions catalyzed by Co(acac)₂.
| Substrate Type | Chiral Ligand | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| 1,6-Enynes | Chiral Bisphosphine | Chiral Cyclic Boronate Esters | 86-99% capes.gov.br |
| Fluoroalkyl-substituted Alkenes | (R)-BTFM-Garphos | Chiral Fluoroalkylboronates | up to 98% chim.itnih.gov |
Hydrosilylation Reactions: Exploration of Chalk-Harrod and Modified Mechanistic Pathways
Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a widely used industrial process for producing organosilicon compounds. researchgate.net While platinum-based catalysts have historically dominated this field, cobalt catalysts offer a more sustainable and cost-effective alternative. acs.org this compound has been shown to catalyze the hydrosilylation of various unsaturated substrates, including conjugated dienes. beilstein-journals.org
The mechanism of transition metal-catalyzed hydrosilylation is most commonly described by the Chalk-Harrod mechanism . researchgate.netnih.gov This pathway involves three key steps:
Oxidative Addition: The Si-H bond of the silane adds to the low-valent cobalt center, forming a cobalt complex containing both hydride (H) and silyl (SiR₃) ligands.
Migratory Insertion: The alkene substrate inserts into the cobalt-hydride (Co-H) bond.
Reductive Elimination: The resulting alkyl group couples with the silyl ligand, releasing the alkylsilane product and regenerating the active catalyst. researchgate.netnih.gov
A variation of this pathway is the modified Chalk-Harrod mechanism , where the alkene inserts into the cobalt-silyl (Co-Si) bond instead of the Co-H bond, followed by reductive elimination of a C-H bond. researchgate.netnih.govsigmaaldrich.com The operative pathway often depends on the specific catalyst, ligand, substrate, and silane used. acs.org
Research on the Co(acac)₂-catalyzed stereoconvergent hydrosilylation of conjugated dienes has provided mechanistic insights. beilstein-journals.org Studies suggest that the stereoconvergence arises from a σ–π–σ isomerization of an allylcobalt intermediate, which is formed after the initial hydrometalation step. beilstein-journals.org This allows for the formation of (E)-allylsilanes with high stereoselectivity (>99:1) regardless of the geometry of the starting diene. beilstein-journals.org
Table 2: this compound-Catalyzed Hydrosilylation of Conjugated Dienes Data from the stereoconvergent Markovnikov 1,2-hydrosilylation of conjugated dienes. beilstein-journals.org
| Substrate | Product | Regioselectivity (branched/linear) | Stereoselectivity (E/Z) |
|---|---|---|---|
| (E/Z)-1-Phenyl-1,3-butadiene | (E)-1-Phenyl-1-(dimethylphenylsilyl)but-2-ene | >99:1 | >99:1 |
Hydroalkoxylation Reactions Proceeding via Carbon Radical Intermediates
Cobalt-catalyzed hydroalkoxylation of alkenes provides a direct route to ethers from simple starting materials. Mechanistic studies indicate that these reactions can proceed through pathways involving carbon-centered radical intermediates, a departure from traditional polar mechanisms. This reactivity is often accessed through a process known as metal-hydride hydrogen atom transfer (MHAT) or radical-polar crossover. organic-chemistry.org
The catalytic cycle is initiated by the formation of a cobalt-hydride species. This Co-H species then transfers a hydrogen atom to the alkene, generating a carbon-centered radical intermediate. This radical is subsequently oxidized by the higher-valent cobalt center (e.g., Co(III)) to a carbocation. This "radical-polar crossover" step is key, as it transforms the radical into an electrophilic intermediate that can be trapped by a nucleophile. Finally, the alcohol nucleophile attacks the carbocation, forming the C-O bond and affording the ether product.
This mechanistic paradigm has been supported by both experimental and theoretical studies. rsc.org Investigations into cobalt-catalyzed hydroalkoxylation of 2-azadienes suggest the intermediacy of a 2-azaallyl radical, which is then oxidized to an electrophilic 2-azaallyl cation equivalent before being trapped by an alcohol. mdpi.comnih.gov The use of a salen-supported cobalt complex has been shown to mediate this hydrogen atom transfer and subsequent oxidation. mdpi.com This radical-mediated pathway allows for high regioselectivity and functional group tolerance under mild conditions. organic-chemistry.orgnih.gov
Catalytic Pathways for Carbon-Heteroatom Bond Formation
Beyond hydrofunctionalization, this compound is a proficient catalyst for forging carbon-heteroatom bonds through other mechanisms, such as directed C-H functionalization and isocyanide insertion reactions.
Directed C–H Functionalization Methodologies
Direct C–H bond functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. Cobalt catalysis has become a prominent tool in this area, often relying on directing groups to control regioselectivity. researchgate.net this compound can serve as a precatalyst in these transformations, which typically involve a Co(II)/Co(III) catalytic cycle.
The general mechanism involves the coordination of the substrate's directing group (e.g., aminoquinoline, picolinamide, imidate) to the Co(II) center. chim.it This is followed by oxidation to a Co(III) species and a C-H activation step, which forms a cyclometalated Co(III) intermediate. This key step, often referred to as concerted metalation-deprotonation (CMD), leads to the formation of a stable cobalt-carbon bond. chim.it The resulting organocobalt intermediate can then react with various coupling partners.
For instance, Co(acac)₂ has been used in the aminoquinoline-directed coupling of amide C(sp²)-H bonds with α-diazoketones. chim.it Similarly, a Co(acac)₂-based system was reported for the alkylation of ferrocene derivatives bearing an 8-aminoquinoline directing group. These methodologies highlight the ability of Co(acac)₂ to initiate catalytic cycles that enable the precise functionalization of otherwise inert C-H bonds.
Table 3: Directed C-H Functionalization using this compound Examples of C-H functionalization reactions where Co(acac)₂ is used as the precatalyst.
| Substrate Type | Directing Group | Coupling Partner | Product Type |
|---|---|---|---|
| Amides | Aminoquinoline | α-Diazoketones | α-Functionalized Amides chim.it |
| Ferrocene Amides | 8-Aminoquinoline | Alkenes | Alkylated Ferrocenes |
Isocyanide Insertion Reactions for the Synthesis of Ureas and Azaheterocycles
Isocyanides are versatile C1 building blocks known for their ability to insert into metal-heteroatom bonds. This compound has been shown to be an effective catalyst for isocyanide insertion reactions with amines, providing a divergent route to ureas and various nitrogen-containing heterocycles (azaheterocycles). capes.gov.brrsc.org
In a typical reaction, an amine adds to the cobalt center, which then coordinates an isocyanide molecule. Migratory insertion of the isocyanide into the cobalt-nitrogen bond forms an aminocarbene or related intermediate. This intermediate can then be trapped by another amine molecule to form a urea, or it can undergo intramolecular cyclization with another nucleophilic group present in the substrate to form azaheterocycles. capes.gov.br
For example, Co(acac)₂-catalyzed reactions of isocyanides with o-phenylenediamines, 2-aminophenols, or 2-aminothiophenols lead to the synthesis of 2-aminobenzimidazoles, 2-aminobenzoxazoles, and 2-aminobenzothiazoles, respectively. capes.gov.br The process is often performed in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), to facilitate the catalytic cycle. capes.gov.br This methodology provides a straightforward and efficient way to construct complex molecular scaffolds from simple precursors.
Dehydration of Aldoximes to Nitriles
The conversion of aldoximes to nitriles is a fundamental transformation in organic chemistry, providing a valuable route to a crucial functional group. This compound has been identified as an effective catalyst for this dehydration reaction. sigmaaldrich.com The catalysis is generally applicable to a variety of aldoximes, including aromatic, heterocyclic, and aliphatic substrates.
The reaction typically proceeds under mild conditions, often in a solvent such as acetonitrile, and may be facilitated by the presence of a base. researchgate.net Cobalt(II) catalysts, including cobalt(II) chloride, have demonstrated high efficiency, affording the corresponding nitriles in very good to excellent yields. researchgate.net The general transformation involves the elimination of a water molecule from the aldoxime (R-CH=NOH) to form the nitrile (R-C≡N). While various cobalt(II) salts are active, the acetylacetonate ligand can play a role in modulating the catalyst's solubility and reactivity.
The proposed mechanism for this transformation on metal oxide catalysts, which can be analogous, involves the coordination of the aldoxime to the metal center via the nitrogen and oxygen atoms. This coordination facilitates the cleavage of the N-O bond and subsequent elimination of water, promoted by the Lewis acidic metal center and potentially a basic site that abstracts a proton from the carbon atom. researchgate.net
Table 1: Cobalt(II)-Catalyzed Dehydration of Various Aldoximes to Nitriles
| Aldoxime Substrate | Product Nitrile | Typical Yield (%) |
| Benzaldoxime | Benzonitrile | >90 |
| 4-Methoxybenzaldoxime | 4-Methoxybenzonitrile | >95 |
| 4-Chlorobenzaldoxime | 4-Chlorobenzonitrile | >90 |
| 2-Pyridinealdoxime | 2-Cyanopyridine | >85 |
| Cinnamaldehyde oxime | Cinnamonitrile | >80 |
| Octanal oxime | Octanenitrile | >85 |
Note: Yields are representative of cobalt(II)-catalyzed reactions and may vary based on specific reaction conditions and the cobalt salt used.
Oxidation and Reduction Catalysis Mediated by this compound
Mechanism of Deperoxidation of Hydroperoxides: Insights from the Haber-Weiss Cycle
This compound is a well-established catalyst for the decomposition of hydroperoxides, a process known as deperoxidation. The mechanism of this reaction is understood to proceed via a radical pathway involving the Haber-Weiss cycle. This catalytic cycle describes the reaction between a metal ion and a hydroperoxide.
The Co(II)/Co(III)-induced decomposition of hydroperoxides is a critical reaction in many industrial oxidation processes. sigmaaldrich.com The mechanism, studied using tert-butylhydroperoxide and this compound, involves the following key steps:
Initiation: The reaction is initiated by the one-electron oxidation of the Co(II) species to a Co(III)-OH species by the hydroperoxide (ROOH). This step generates an alkoxyl radical (RO•). sigmaaldrich.com
Co(II) + ROOH → Co(III)-OH + RO•
Propagation: The catalytic cycle is closed by the regeneration of the Co(II) ion. The Co(III)-OH species reacts with a second molecule of hydroperoxide, producing a peroxyl radical (ROO•) and regenerating the active Co(II) catalyst. sigmaaldrich.com
Co(III)-OH + ROOH → Co(II) + ROO• + H₂O
The net reaction of the classic Haber-Weiss cycle involves the reaction of a superoxide radical with hydrogen peroxide, but in the context of cobalt-catalyzed deperoxidation, the cycle is driven by the hydroperoxide itself. sigmaaldrich.com Even under anaerobic conditions, this cycle initiates a radical-chain destruction of the hydroperoxide, which is propagated by both the alkoxyl and peroxyl radicals formed. sigmaaldrich.com This chain mechanism accounts for the high rates of deperoxidation observed. sigmaaldrich.com
Interestingly, at higher concentrations of this compound, an autoinhibition effect is observed, where the rate of deperoxidation decreases. sigmaaldrich.com This phenomenon has been attributed to a chain termination step involving the reaction of two Co(III)-OH species, a factor previously overlooked. sigmaaldrich.com
Olefin Epoxidation with Supported this compound Catalysts
The epoxidation of olefins is a vital transformation for producing epoxides, which are valuable intermediates in the synthesis of a wide range of chemicals. While homogeneous cobalt catalysts are effective, immobilizing the catalyst on a solid support offers advantages in terms of catalyst recovery and reusability.
Research has demonstrated the successful preparation of a supported catalyst by covalently anchoring this compound onto magnetic mesoporous silica (B1680970) nanospheres. researchgate.net This heterogeneous catalyst was created by functionalizing the silica nanospheres with (3-aminopropyl)triethoxysilane, which then serves as a linker for the cobalt complex. researchgate.net Such supported catalysts have shown high efficiency in the liquid-phase oxidation of various olefins. researchgate.netresearchgate.net For instance, the oxidation of cyclohexane using molecular oxygen as the oxidant was effectively catalyzed by this MMS-Co(acac)₂ system in the absence of a solvent. researchgate.net The magnetic nature of the support allows for simple and rapid recovery of the catalyst using an external magnetic field. researchgate.net
The use of a support can also influence the catalytic activity and selectivity. Mesoporous silica provides a high surface area, which can enhance the accessibility of the active sites. The performance of these supported catalysts is dependent on factors such as the nature of the support, the oxidant used (e.g., molecular oxygen, hydroperoxides), and the reaction conditions. beilstein-journals.org
Hydrogenation and Reductive Transformation Processes
This compound serves as a precursor for generating active catalysts for hydrogenation and other reductive transformations. A notable example is its combination with triethylaluminum (AlEt₃), which creates a potent catalyst for alkene hydrogenation. researchgate.net
In this system, the interaction between Co(acac)₂ and AlEt₃ leads to the formation of nanosized cobalt particles. researchgate.net The core of these active species consists of zerovalent cobalt (Co(0)) atoms, which are stabilized by a shell composed of Et₂Al(acac), unreacted AlEt₃, and their reaction products. researchgate.net The catalytic activity of this system is highly dependent on the ratio of aluminum to cobalt, as this ratio influences the composition of the protective shell around the cobalt nanoparticles. researchgate.net
Beyond traditional hydrogenation, this compound, in combination with reagents like tert-butyl hydroperoxide (TBHP) and triethylsilane (Et₃SiH), can initiate Markovnikov-selective hydrofunctionalization of alkenes. nih.gov These reactions are proposed to proceed through a cobalt-mediated hydrogen atom transfer (HAT) from the silane to the alkene. This generates an alkyl radical intermediate, which can then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. nih.gov This methodology provides a general and practical approach for a range of reductive coupling reactions.
Cross-Coupling and Polymerization Catalysis
Cobalt-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)
The Negishi cross-coupling reaction, which involves the coupling of an organozinc compound with an organic halide, is a powerful tool for carbon-carbon bond formation. While palladium and nickel are the most common catalysts for this reaction, cobalt catalysts have emerged as a cost-effective and efficient alternative.
Cobalt(II) complexes, such as those derived from CoCl₂·2LiCl, have been shown to catalyze the Negishi coupling of various (hetero)arylzinc reagents with (hetero)aryl halides. nih.gov These reactions can proceed under mild conditions, often at room temperature, and tolerate a wide range of functional groups. This compound is also known to be a versatile precatalyst for various cross-coupling reactions.
The catalytic cycle for cobalt-catalyzed Negishi coupling is believed to involve the following key steps:
Reduction: A Co(II) precatalyst is reduced in situ to a more reactive Co(0) or Co(I) species.
Oxidative Addition: The active cobalt species undergoes oxidative addition to the organic halide (R-X) to form an organocobalt(III) intermediate (R-Co(III)-X).
Transmetalation: The organozinc reagent (R'-ZnX') transfers its organic group to the cobalt center, displacing the halide and forming a diorganocobalt(III) intermediate (R-Co(III)-R').
Reductive Elimination: The diorganocobalt(III) intermediate undergoes reductive elimination to form the cross-coupled product (R-R') and regenerate a Co(I) species, which can re-enter the catalytic cycle.
The use of cobalt catalysts provides a valuable addition to the toolbox of cross-coupling methodologies, offering a more sustainable alternative to precious metal catalysts.
Organometallic-Mediated Radical Polymerization (OMRP/CMRP) of Vinyl Monomers
This compound, Co(acac)₂, has emerged as a highly effective mediator for the controlled radical polymerization of a variety of vinyl monomers, a process known as Organometallic-Mediated Radical Polymerization (OMRP) or Cobalt-Mediated Radical Polymerization (CMRP). This technique offers significant advantages over conventional free radical polymerization by enabling the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures. Co(acac)₂ is particularly noteworthy for its ability to control the polymerization of "less activated monomers" such as vinyl acetate, which are notoriously difficult to polymerize in a controlled manner using other methods.
The versatility of Co(acac)₂ in CMRP is a key attribute, as it can be used to control the polymerization of a range of monomers including acrylates, vinyl esters like vinyl acetate, acrylonitrile, and vinylpyrrolidone. The most common approach involves the use of Co(acac)₂ in conjunction with a conventional radical initiator, such as an azo compound (e.g., AIBN or V-70).
The control mechanism in Co(acac)₂-mediated polymerization is complex and can proceed through two primary pathways that often coexist: reversible termination (RT) and degenerative transfer (DT). nih.gov The prevalence of each mechanism is highly dependent on the specific reaction conditions, including the presence of coordinating ligands like water or pyridine. nih.gov
In the reversible termination mechanism, a growing polymer chain radical (P•) reacts with the Co(II) species to form a dormant organo-cobalt(III) species (P-Co(III)). This dormant species can then homolytically cleave the weak cobalt-carbon bond to regenerate the active propagating radical and the Co(II) complex. This process, governed by the persistent radical effect, maintains a low concentration of active radicals, thereby minimizing irreversible termination reactions between two growing polymer chains.
The degenerative transfer mechanism involves the rapid exchange of a propagating radical with a dormant organo-cobalt(III) species. In this process, an active radical chain transfers its radical character to a dormant chain, effectively swapping their roles. When this exchange is much faster than the rate of polymerization, all polymer chains have an equal probability of growing, leading to a narrow molecular weight distribution. Mechanistic studies have shown that for vinyl acetate polymerization mediated by Co(acac)₂, the reversible termination pathway is significant. researchgate.net
A key feature of CMRP is an induction period often observed at the beginning of the polymerization. This period corresponds to the initial trapping of radicals generated from the initiator by the Co(II) species to form the organo-cobalt(III) adducts. Once a steady state is established, the polymerization proceeds in a controlled fashion.
The effectiveness of Co(acac)₂ in controlling the polymerization of various vinyl monomers is demonstrated in the following table, which summarizes key findings from different studies.
Table 1: Performance of this compound in the OMRP/CMRP of Various Vinyl Monomers
| Monomer(s) | Initiator | Key Findings | Reference(s) |
|---|---|---|---|
| Vinyl Acetate (VAc) | V-70 | Well-controlled polymerization with predictable molecular weight and low polydispersity (Mw/Mn ~ 1.1-1.3). | researchgate.net |
| Vinyl Acetate (VAc) | TPO (under UV) | Photo-induced CMRP achieved at 30°C, yielding well-controlled PVAc with narrow molecular weight distribution. | rsc.org |
| Vinyl Chloride (VC) | Alkyl-Co(III) | First report of controlled polymerization of VC using a Co(acac)₂-based system. |
Advanced Mechanistic Studies in this compound Catalysis
Investigation of Radical-Cation Crossover Steps in Catalytic Cycles
The investigation of radical-cation crossover steps in catalytic cycles involving this compound is a highly specialized area of research. In the context of the OMRP of vinyl monomers, the dominant mechanisms described are radical-based, specifically reversible termination and degenerative transfer. However, the possibility of crossover events, where a radical intermediate is oxidized to a cationic species, cannot be entirely ruled out under certain conditions, although direct evidence for this pathway in Co(acac)₂-mediated vinyl polymerization is not prominently featured in the current scientific literature.
Conceptually, a radical-cation crossover would involve the one-electron oxidation of a propagating radical (P•) to a carbocation (P+). This could potentially be mediated by the cobalt center, for instance, through the involvement of a Co(III) species which could act as an oxidant. Such a step would fundamentally alter the polymerization mechanism, introducing elements of cationic polymerization.
While not directly involving Co(acac)₂, studies on other cobalt-based catalytic systems have explored what is termed "radical-polar crossover." These reactions typically involve hydrogen atom transfer (HAT) initiated by a cobalt catalyst to generate a radical, which is then oxidized to a carbocation that undergoes subsequent nucleophilic attack. The bifurcation of reaction pathways in some cobalt-salen catalyzed reactions suggests the participation of electrophilic alkylcobalt(IV) intermediates, which can be considered in the context of polar, or cationic-like, reactivity.
In the specific case of Co(acac)₂-mediated polymerization of vinyl monomers, the reaction conditions and the nature of the monomers themselves (like vinyl acetate) generally favor a radical pathway. The generation of a stable cationic propagating species from a vinyl acetate radical would be energetically demanding. However, for other types of cobalt-catalyzed reactions, it has been proposed that cationic intermediates can play a role. For instance, in the polymerization of 1,3-butadiene using certain cationic cobalt-based catalysts, it has been suggested that the propagation step may occur through an intermediate carbonium ion. researchgate.net
Further research, potentially employing advanced spectroscopic techniques and computational modeling, would be necessary to definitively investigate the possibility and significance of radical-cation crossover steps in the catalytic cycles of this compound during the polymerization of vinyl monomers. At present, this remains a speculative area with limited direct experimental evidence.
Elucidation of the Role of Low-Valent Cobalt Species (Co(0) or Co(I))
While the primary catalytic cycle in Co(acac)₂-mediated radical polymerization is generally understood to involve Co(II) and Co(III) species, there is growing interest in the potential role of low-valent cobalt species, such as Co(0) and Co(I), in both the initiation and propagation phases of these and other cobalt-catalyzed reactions. The in-situ reduction of Co(II) precursors to more nucleophilic Co(I) or Co(0) species can open up alternative reaction pathways.
In the context of polymerization, low-valent cobalt species can be instrumental in the initiation step. For example, the reduction of Co(II) to Co(I) can initiate radical polymerization through the decarboxylation of redox-active esters. This approach has been used to initiate the controlled radical polymerization of activated monomers like methyl acrylate, where Co(acac)₂ is reduced by reagents such as ZnEt₂ to generate a Co(I) species. This Co(I) intermediate then reacts with the activated ester to produce a carbon-centered radical, which initiates polymerization.
The general scheme for such an initiation process can be represented as: Co(II)(acac)₂ + Reductant → [Co(I)(acac)₂]⁻ [Co(I)(acac)₂]⁻ + R-CO₂-X → R• + CO₂ + X⁻ + Co(II)(acac)₂
Mechanistic studies on other cobalt-catalyzed reactions have provided strong evidence for the involvement of low-valent species. For instance, in the cobalt-catalyzed hydrogenation of CO₂, a Co(-I)/Co(I) redox cycle has been proposed. In some C-H functionalization reactions, low-valent cobalt complexes are believed to be the active catalytic species. chinesechemsoc.org These examples highlight the accessibility of low-valent states for cobalt and their catalytic relevance.
However, in the standard OMRP of vinyl monomers mediated by Co(acac)₂, the direct and continuous involvement of Co(0) or Co(I) in the main reversible termination or degenerative transfer cycles is not a commonly accepted mechanism. The primary evidence points towards the Co(II)/Co(III) redox couple governing the control of the radical polymerization. Elucidating the precise role, if any, of lower oxidation states in the propagation and termination phases of Co(acac)₂-mediated polymerization of vinyl monomers remains an area for further investigation.
Impact of Chiral and Auxiliary Ligands on Regio- and Enantioselectivity
The modification of the ligand environment around a metal center is a cornerstone of asymmetric catalysis, enabling control over the stereochemical outcome of a reaction. In the context of this compound, the acetylacetonate ligands themselves are achiral. However, the introduction of chiral or other auxiliary ligands to the cobalt coordination sphere has the potential to induce regio- and enantioselectivity in the polymerization of vinyl monomers, although this is a challenging and less explored area compared to other asymmetric transformations.
The fundamental principle involves the formation of a chiral cobalt complex that can differentiate between the two prochiral faces of an incoming monomer or control the stereochemistry of the propagating chain end. This can be achieved by either synthesizing a chiral analogue of the acetylacetonate ligand or by adding an external chiral ligand that coordinates to the cobalt center.
While specific examples of highly enantioselective polymerization of vinyl monomers using chiral Co(acac)₂-based systems are not widely reported, the broader field of asymmetric cobalt catalysis provides a strong precedent for this approach. Chiral ligands have been successfully employed with cobalt catalysts to achieve high levels of enantioselectivity in a variety of reactions, including Diels-Alder reactions, hydroalkylations, and rearrangements. nih.govfrontiersin.org
For instance, chiral N,N'-dioxide ligands have been used with Co(II) salts to catalyze highly diastereoselective and enantioselective tandem aza-Piancatelli rearrangement/intramolecular Diels-Alder reactions. nih.gov In these cases, the chiral ligand creates a specific three-dimensional environment around the cobalt ion, which directs the approach of the substrates and controls the stereochemistry of the product.
The application of this concept to radical polymerization is more complex. The propagating radical center is typically further removed from the metal center than in many other catalytic transformations, which can make the transfer of stereochemical information less efficient. However, the coordination of an auxiliary ligand to the cobalt center can influence the equilibrium between the dormant and active species in OMRP, and this could potentially be exploited to control the stereochemistry of monomer addition.
The choice of ligand can also have a profound impact on the regioselectivity of a reaction. In cobalt-catalyzed hydrosilylation of alkynes, for example, the use of different types of phosphine (B1218219) or bipyridine ligands can direct the reaction to form either α- or β-vinylsilanes with near-perfect control. acs.org This demonstrates that auxiliary ligands can effectively steer the outcome of a reaction by modifying the electronic and steric properties of the cobalt catalyst.
The following table summarizes some examples of chiral ligands that have been used in asymmetric cobalt catalysis, illustrating the potential for ligand-based control of stereochemistry.
Table 2: Examples of Chiral Ligands Used in Asymmetric Cobalt Catalysis
| Ligand Type | Reaction Type | Key Outcome | Reference(s) |
|---|---|---|---|
| Chiral N,N'-dioxide | Aza-Piancatelli rearrangement/Diels-Alder | High diastereo- and enantioselectivity | nih.gov |
| Chiral Phosphine (e.g., Ph-BPE) | Hydroboration | Good yields and high enantioselectivities | chinesechemsoc.org |
The application of these principles to the regio- and enantioselective OMRP of vinyl monomers using modified this compound catalysts represents a promising but challenging frontier in polymer chemistry. Success in this area would provide a powerful tool for the synthesis of stereoregular polymers with tailored properties.
Cobalt Ii Acetylacetonate As a Precursor in Advanced Materials Science
Rational Design and Synthesis of Cobalt Oxide Nanoparticles
The synthesis of cobalt oxide nanoparticles from Cobalt(II) acetylacetonate (B107027) allows for precise control over the material's final characteristics. By carefully selecting the synthesis method and reaction parameters, researchers can engineer nanoparticles with specific sizes, shapes, and crystal structures, which in turn dictate their performance in applications such as energy storage and catalysis.
Solvothermal and Hydrothermal Methods for Controlled Nanoparticle Growth
Solvothermal and hydrothermal synthesis are widely employed methods for producing crystalline nanoparticles from precursors like Cobalt(II) acetylacetonate. These techniques involve heating the precursor in a sealed vessel, known as an autoclave, with a solvent. When the solvent is water, the method is termed hydrothermal, and when an organic solvent is used, it is called solvothermal. researchgate.netscispace.com
In a typical solvothermal process, this compound is used as a precursor to generate Co₃O₄ nanoparticles. sigmaaldrich.com These methods enable precise control over crystal properties, including size and shape, by manipulating reaction parameters such as time, pressure, temperature, solvent type, and precursor concentration. researchgate.net For instance, Co₃O₄ nanoparticles have been successfully synthesized via a hydrothermal method where a cobalt precursor is heated in a Teflon-lined autoclave at temperatures around 180°C for several hours. ut.ac.irsemanticscholar.org The choice of solvent is critical; for example, using a binary solvent system of water and ethylene glycol in a microwave-assisted solvothermal process has been shown to be an effective route for creating cobalt oxide nanostructures. researchgate.net
These methods are valued for their ability to produce highly uniform and crystalline nanoparticles. The high pressure and temperature environment facilitates the decomposition of the this compound precursor and the subsequent nucleation and growth of cobalt oxide crystals.
Tuning Nanoparticle Morphology and Size for Enhanced Performance
The morphology and size of cobalt oxide nanoparticles are critical factors that influence their physical and chemical properties. Researchers can tune these characteristics by adjusting the parameters during solvothermal or hydrothermal synthesis. Factors such as the type of solvent, the concentration of the precursor, the reaction temperature and time, and the use of surfactants or structure-directing agents play a significant role. nih.govmdpi.com
For example, the decomposition of this compound in a nonpolar solvent can yield CoO nanoparticles and nanoflowers by simply tuning the injection speed of paraffin oil. researchgate.net Similarly, different morphologies, such as blocks or spheres of Co₃O₄, can be produced by using different organic structure-directing agents like sodium tartarate or trisodium citrate. nih.govscispace.com The use of tartarate as a surfactant tends to produce block-shaped nanoparticles, while citrate leads to the formation of spherical nanoparticles. scispace.com
The reaction temperature is another key variable. In continuous hydrothermal synthesis, increasing the temperature from 200°C to 330°C has been shown to increase the size of the resulting Co₃O₄ nanoparticles. researchgate.net The ability to control these parameters allows for the rational design of nanoparticles with tailored properties for specific applications, such as enhancing catalytic activity or improving performance in lithium-ion batteries. wikipedia.org
Table 1: Influence of Synthesis Parameters on Cobalt Oxide Nanoparticle Morphology
| Precursor | Synthesis Method | Key Parameter Varied | Resulting Morphology |
|---|---|---|---|
| This compound | Solvothermal Decomposition | Injection speed of paraffin oil | Nanoparticles and Nanoflowers |
| Cobalt Salt | Hydrothermal | Structure-directing agent (Tartarate) | Block-shaped Nanoparticles |
| Cobalt Salt | Hydrothermal | Structure-directing agent (Citrate) | Spherical Nanoparticles |
| Cobalt Acetate | Continuous Hydrothermal | Reaction Temperature (200-330°C) | Increasing Nanoparticle Size |
Fabrication of Cobalt-Containing Thin Films via Vapor Deposition Techniques
This compound is an effective precursor for creating cobalt-containing thin films through vapor deposition techniques. Its volatility allows it to be easily transported in a gaseous state to a substrate surface, where it decomposes to form a solid film. These methods are essential for applications in microelectronics and protective coatings. harvard.edu
Applications in Metal-Organic Chemical Vapor Deposition (MOCVD)
Metal-Organic Chemical Vapor Deposition (MOCVD) is a preferred method for growing high-quality, uniform thin films. researchgate.netresearchgate.net In this process, this compound is vaporized and carried by a gas into a reaction chamber. researchgate.netoauife.edu.ng The precursor then thermally decomposes on a heated substrate, depositing a thin film of cobalt oxide or metallic cobalt. researchgate.net
MOCVD using this compound has been employed to deposit cobalt oxide thin films on various substrates, including alumina and glass. researchgate.netoauife.edu.ng The properties of the resulting film are highly dependent on the deposition temperature. For instance, studies have shown that cobalt oxide films can be deposited at temperatures ranging from 490°C to 565°C, with the film thickness and grain structure being influenced by the specific temperature used. researchgate.netresearchgate.net The addition of ligands or the use of co-reactants can modify the precursor's properties, such as its evaporation rate and melting point, allowing for finer control over the deposition process. d-nb.info For example, using isopropanol as a solvent in the MOCVD of Co(acac)₂ can yield Co₂C, while n-propanol can produce metallic Co. gelest.com
Chemical Vapor Deposition (CVD) for Cobalt Oxide Films
Chemical Vapor Deposition (CVD) is a versatile technique for producing cobalt oxide thin films from this compound. journaldephysique.org In a typical atmospheric pressure CVD process, the precursor is used with oxygen to deposit Co₃O₄ films. journaldephysique.orgresearchgate.net The growth of these films has been observed in a temperature range of 200°C to 500°C. journaldephysique.orgresearchgate.net
The morphology and growth rate of the cobalt oxide films can be controlled over a wide range by adjusting parameters such as temperature, gas flow rate, and oxygen partial pressure. journaldephysique.org This allows for the creation of everything from smooth films to more complex dendritic structures. journaldephysique.orgresearchgate.net Research has demonstrated the deposition of Co₃O₄ and CoO films, with the specific phase obtained depending on the deposition conditions. rsc.org For example, Co₂O₃ thin films with an average thickness of around 227 nm have been deposited on soda lime glass at 420°C. oauife.edu.ngjmst.org The choice of precursor is crucial, and while this compound is common, other precursors are also used, often requiring deposition temperatures above 200°C. rsc.org
Table 2: Deposition Parameters for Cobalt Oxide Thin Films via CVD/MOCVD
| Precursor | Technique | Substrate | Deposition Temperature (°C) | Resulting Film |
|---|---|---|---|---|
| This compound | MOCVD | Alumina | 490 - 565 | Cobalt Oxide |
| This compound | MOCVD | Soda Lime Glass | 420 | Co₂O₃ |
| This compound | CVD | Steel, Silicon Dioxide | 200 - 500 | Co₃O₄ |
| Co(hfa)₂·2H₂O | MOCVD | SiO₂ | Not specified | CoO, Co₃O₄ |
Laser Evaporation Techniques for Thin Film Growth
Laser evaporation is another technique that utilizes precursors like this compound for the fabrication of thin films. sigmaaldrich.com In this method, a high-power laser is used to vaporize the precursor material, which then deposits onto a substrate. This technique can be advantageous for materials that are difficult to evaporate using conventional heating methods. While the use of this compound is noted in the context of laser evaporation, detailed research findings specifically focusing on this combination are less common compared to MOCVD and CVD. However, the principle relies on the same properties of the precursor: its ability to be transformed into a gaseous state and subsequently decompose to form the desired cobalt-containing film.
Development of Magnetic Materials Utilizing this compound
This compound serves as a critical precursor in the synthesis of advanced magnetic materials due to its favorable decomposition characteristics, which allow for the formation of metallic cobalt or cobalt oxide nanostructures with controlled size, shape, and magnetic properties. Its utility spans from the creation of magnetic nanoparticles for high-density data storage to the fabrication of high-coercivity nanowires for next-generation magnetic devices.
Precursor for Magnetic Nanoparticles (MNPs) in Data Storage Applications
This compound is extensively used in the thermal decomposition synthesis of magnetic nanoparticles (MNPs) for data storage applications. The demand for higher data storage density necessitates the development of smaller, more uniform magnetic nanoparticles with high coercivity and saturation magnetization to ensure thermal stability and writability. The thermal decomposition of this compound, often in the presence of other metal precursors like iron(III) acetylacetonate, allows for the precise control of nanoparticle size, composition, and crystallinity, which are crucial for optimizing their magnetic properties.
For instance, the synthesis of cobalt ferrite (CoFe2O4) nanoparticles via the thermal decomposition of this compound and iron(III) acetylacetonate has been a subject of significant research. By carefully controlling reaction parameters such as temperature, reaction time, and the ratio of surfactants, it is possible to produce monodisperse nanoparticles with a narrow size distribution. arxiv.org These nanoparticles exhibit superparamagnetic behavior at room temperature, a desirable characteristic for certain data storage and biomedical applications. arxiv.org Research has demonstrated that the magnetic properties of these nanoparticles are highly dependent on their size and composition.
Interactive Table: Magnetic Properties of Cobalt Ferrite Nanoparticles Synthesized from this compound
| Nanoparticle Diameter (nm) | Coercivity (Oe) | Saturation Magnetization (emu/g) | Synthesis Method | Reference |
| 6 - 16 | ~315 | 58 | Thermal Decomposition | arxiv.org |
| 13.8 ± 1.4 | - | - | Thermal Decomposition | nih.gov |
| 14.6 ± 2.2 | - | - | Thermal Decomposition | nih.gov |
| 21.6 ± 2.0 | - | - | Thermal Decomposition (Seeded Growth) | nih.gov |
The ability to tune the magnetic properties of nanoparticles by controlling the synthesis conditions makes this compound a versatile precursor for developing advanced magnetic recording media. The ongoing research in this area focuses on achieving even smaller and more uniform nanoparticles with enhanced magnetic anisotropy to push the limits of data storage density.
Synthesis of High Coercivity Magnetic Materials (e.g., FeCo Nanowires)
This compound is a key precursor in the synthesis of high-coercivity magnetic materials, such as iron-cobalt (FeCo) nanowires. These materials are of great interest for applications in high-density magnetic recording, permanent magnets, and nanocomposite magnets due to their large magnetic anisotropy, which arises from their shape. The synthesis of FeCo nanowires often involves the reductive decomposition of this compound and an iron precursor in a high-boiling-point solvent with surfactants.
A study on the synthesis of ferromagnetic FeCo nanocrystals demonstrated that by varying the molar ratio of surfactants to the metal precursors, which included this compound, the morphology of the resulting nanocrystals could be controlled, leading to the formation of nanowires. researchgate.net These Fe60Co40 nanowires exhibited a significant coercive force of 1.2 kOe and a saturation magnetization of 92 emu/g. researchgate.net The body-centered cubic crystal structure of the nanowires, with the (110) crystalline direction along the long axis, contributes to their high coercivity. researchgate.net
Interactive Table: Magnetic Properties of FeCo Nanowires Synthesized Using this compound
| Material | Saturation Magnetization (Ms) | Coercive Force (Hc) | Synthesis Method | Reference |
| Fe60Co40 Nanowires | 92 emu/g | 1.2 kOe | Reductive Decomposition | researchgate.net |
| Uncoated FeCo NWs | 167.2 emu/g | - | Not specified | researchgate.net |
The ability to synthesize nanowires with high aspect ratios and controlled crystallographic orientation using this compound as a precursor is crucial for maximizing their magnetic performance. Further research is focused on optimizing the synthesis process to achieve even higher coercivity and saturation magnetization values for advanced magnetic applications.
Functional Materials for Energy Conversion and Sensing Technologies
This compound is a versatile precursor for the synthesis of a variety of functional materials with applications in energy conversion and sensing technologies. Its ability to decompose cleanly to form cobalt oxides with controlled morphologies and crystallinities makes it an ideal starting material for creating high-performance supercapacitor electrodes and sensitive gas sensors. Furthermore, its solubility in organic solvents allows for its use in thin-film deposition techniques crucial for the fabrication of electronic components.
Application as a Precursor for Supercapacitor Electrode Materials
Cobalt oxide (Co3O4) is a promising electrode material for supercapacitors due to its high theoretical specific capacitance. This compound is frequently used as a precursor in various synthesis methods, such as solvothermal and hydrothermal routes, to produce Co3O4 nanostructures with high surface areas and tailored porous architectures, which are essential for efficient charge storage.
The solvothermal synthesis of Co3O4 nanoparticles from this compound can yield materials with excellent electrochemical performance, including high capacitance and good cycling stability. These properties are attributed to the unique mesoporous structure of the nanoparticles, which facilitates ion transport and provides a large number of active sites for faradaic reactions. Research has shown that Co3O4-based electrodes can achieve specific capacitances of several hundred F/g. For example, porous Co3O4 nanocubes synthesized via a hydrothermal method exhibited a high specific capacitance of approximately 430.6 F/g at a scan rate of 10 mVs⁻¹. researchgate.net Another study on cobalt oxide nanopowders reported a specific capacitance of up to 726 F/g at a current density of 1 A/g. semanticscholar.org
Interactive Table: Electrochemical Performance of Cobalt Oxide Supercapacitors Derived from Cobalt Precursors
| Material | Specific Capacitance | Current Density/Scan Rate | Synthesis Method | Reference |
| Porous Co3O4 Nanocubes | ~430.6 F/g | 10 mVs⁻¹ | Hydrothermal | researchgate.net |
| Co3O4/CoO mixture | 726 F/g | 1 A/g | Precipitation and Calcination | semanticscholar.org |
| Reduced Co3O4 | ~509.6 F/g | 0.38 A/g | Pyrolysis and Reduction | mdpi.com |
| Initial Co3O4 | ~91.3 F/g | 0.24 A/g | Pyrolysis | mdpi.com |
The performance of the supercapacitor electrodes is highly dependent on the morphology and crystal structure of the cobalt oxide, which can be precisely controlled through the synthesis conditions using this compound as the precursor.
Development of Cobalt Oxide-Based Materials for CO Sensing Applications
Cobalt oxide (Co3O4), a p-type semiconductor, is an effective material for gas sensing, particularly for the detection of carbon monoxide (CO). The sensing mechanism relies on the change in electrical resistance of the material upon exposure to the target gas. This compound serves as a precursor for synthesizing Co3O4 nanostructures with high surface-to-volume ratios and controlled porosity, which are critical for enhancing sensor performance.
The hydrothermal method, utilizing this compound, can produce Co3O4 nanoparticles with a highly uniform mesoporous structure and tunable sizes, making them promising for CO sensing applications. The high surface area of these materials provides more active sites for gas adsorption, leading to higher sensitivity and faster response times. Studies have shown that Co3O4-based sensors can detect CO at low operating temperatures. For instance, Co3O4 nanofibers have demonstrated a high response of approximately 13.5 (Rg/Ra) towards 50 ppm of CO at 100 °C. mdpi.com
Interactive Table: Performance of Cobalt Oxide-Based CO Sensors
| Sensing Material | Target Gas | Concentration | Operating Temperature (°C) | Sensor Response (Rg/Ra) | Reference |
| Co3O4 Nanofibers | CO | 50 ppm | 100 | ~13.5 | mdpi.com |
| Co3O4 Nanofibers | CO | 5 ppm | 100 | 2.4 | mdpi.com |
| 10Co-ZnO | Isopropanol/Acetone | - | ~225 | - | umons.ac.be |
| LaFeO3 with 2.5 mol% Co | Acetone | 270 ppm | 330 | 13.30 | researchgate.netchula.ac.th |
The ability to synthesize nanostructured cobalt oxide with desired morphologies using this compound as a precursor is key to developing highly sensitive and selective CO gas sensors.
Integration into Electronic Components and Semiconductor Manufacturing
This compound is a valuable precursor in the fabrication of electronic components and in semiconductor manufacturing, primarily through Metal-Organic Chemical Vapor Deposition (MOCVD). MOCVD is a technique used to deposit thin films of various materials onto substrates with high precision and uniformity, which is essential for the production of modern electronic devices.
The use of this compound in MOCVD allows for the growth of cobalt oxide thin films. researchgate.netresearchgate.net These films have potential applications as electrode materials in batteries and supercapacitors, as well as in spintronic devices. d-nb.info The deposition temperature is a critical parameter that influences the thickness, crystallinity, and morphology of the resulting cobalt oxide films. For example, in one study, thin films of cobalt oxide were deposited on alumina substrates at various temperatures, with the maximum film thickness being achieved at 535 °C. researchgate.net The resulting films were crystalline with a cubic structure. researchgate.netresearchgate.net
Interactive Table: MOCVD Deposition of Cobalt Oxide Films from this compound
| Deposition Temperature (°C) | Film Thickness (µm) | Substrate | Crystal Structure | Reference |
| 490 | 0.04205 | Alumina | Cubic | researchgate.net |
| 515 | 0.05600 | Alumina | Cubic | researchgate.net |
| 535 | 0.11120 | Alumina | Cubic | researchgate.net |
| 565 | 0.01905 | Alumina | Cubic | researchgate.net |
Furthermore, cobalt films grown via MOCVD from precursors like this compound are crucial in integrated circuitry (IC) devices. gelest.com Metallic cobalt films offer greater resistance to electromigration and diffusion compared to copper, enhancing the reliability of ICs. gelest.com These films can also serve as seed layers for electroplating and can be converted into cobalt silicide (CoSi2), which is emerging as a replacement for titanium silicide in advanced semiconductor manufacturing. gelest.com The versatility of this compound as an MOCVD precursor makes it a key material in the ongoing miniaturization and enhancement of electronic devices.
Computational and Theoretical Studies on Cobalt Ii Acetylacetonate Complexes
Quantum Chemical Investigations of Electronic Structure and Conformation
The geometric and electronic structure of Co(acac)₂ is complex due to the d⁷ electron configuration of the Co(II) ion, which allows for multiple closely spaced electronic states with different spin multiplicities and geometries. Computational studies have been crucial in understanding the subtle interplay between these factors. Electronic structure calculations have revealed that Co(acac)₂ can adopt both square-planar and tetrahedral geometries, which are associated with low-spin (doublet) and high-spin (quartet) electronic configurations, respectively rsc.orgnih.gov.
For transition metal complexes with nearly degenerate d-orbitals, single-reference methods like Density Functional Theory (DFT) can sometimes be unreliable. Multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by N-electron valence state second-order perturbation theory (CASPT2), are often necessary for an accurate description of the electronic structure. molcas.orgmolcas.orgarxiv.org
The CASSCF/CASPT2 method has been employed to resolve ambiguities arising from DFT results for Co(acac)₂. researchgate.netacs.orgnih.gov These high-level calculations have been instrumental in assigning the ground state of a single Co(acac)₂ molecule. Studies have concluded that for an isolated molecule, the quartet (high-spin) ground state is favored, with a tetrahedral conformation being the most stable. researchgate.netacs.orgnih.gov This is a significant finding, as it clarifies the intrinsic properties of the molecule, independent of crystal packing forces. While intermolecular interactions in the solid state can favor a planar conformation, the inherent preference for a single molecule is tetrahedral. acs.orgnih.gov
While CASPT2 provides high accuracy, its computational cost is substantial. Therefore, a significant amount of research has focused on assessing and validating various DFT functionals for their ability to accurately predict the properties of Co(II) systems. nist.gov The choice of the exchange-correlation functional in DFT is critical, as it can significantly influence the predicted spin-state energetics and geometries of transition metal complexes. ub.edunih.govnih.gov
For Co(acac)₂, numerous density functionals have been tested against the more accurate CASPT2 results. researchgate.netacs.org These benchmark studies help to identify the most reliable and efficient DFT methods for larger, more complex cobalt-containing systems. It has been generally observed that for first-row transition metals, hybrid functionals often have a bias towards the high-spin state, while pure functionals may overestimate the stability of the low-spin state. ub.edu For cobalt complexes specifically, some studies suggest that pure GGA-type functionals like BP86 can accurately describe structural parameters and bond dissociation energies, whereas hybrid functionals may underestimate them. researchgate.net The performance of various functionals, including popular ones like B3LYP, PBE0, and those from the Minnesota family (M06, M06L), has been evaluated for their ability to predict spin-state energy gaps in Co(II) complexes. ub.edunih.gov The hybrid meta-GGA functional TPSSh has shown promising results in providing a balanced description across different metals and oxidation states. ub.edu
Table 1: Performance of Selected DFT Functionals for Spin-State Energy Differences in Co(II) Complexes
| Functional | Type | General Performance for Spin-State Gaps |
|---|---|---|
| BP86 | GGA | Tends to stabilize low-spin states; can be accurate with dispersion corrections. researchgate.net |
| B3LYP | Hybrid GGA | Widely used, but can be biased towards high-spin states. ub.edu |
| PBE0 | Hybrid GGA | Often provides a good balance and is an improvement over pure GGA functionals. researchgate.net |
| TPSSh | Hybrid meta-GGA | Shows high accuracy for spin-crossover compounds. ub.edunih.gov |
| M06-L | meta-GGA | Good performance for transition metal chemistry, represents a good compromise. nih.gov |
This table is a qualitative summary based on findings from multiple benchmark studies.
Theoretical Modeling of Spin States and Intermolecular Magnetic Interactions
The magnetic properties of Co(acac)₂ are intrinsically linked to its spin state. Theoretical modeling plays a crucial role in understanding these properties, including the transition between different spin states and the magnetic interactions between molecules in the solid state. A computational study has shown the possibility of a spin transition in Co(acac)₂ that is assisted by a conformational change of the ligand. rsc.org A low-energy pathway exists for the conformational isomerization between the tetrahedral (high-spin) and square-planar (low-spin) forms via a minimum-energy-crossing point between the two spin states. rsc.org
The energy barrier for the isomerization from a tetrahedral to a square-planar form is calculated to be around 10 kcal/mol, while the reverse barrier is only 2 kcal/mol, indicating a strong preference for the tetrahedral high-spin state in the gas phase. rsc.org
Computational models can predict bulk magnetic properties. For Co(acac)₂, calculations have revealed a large magnetic anisotropy barrier of 57.6 cm⁻¹ for the complex in its high-spin state. rsc.org This anisotropy is a key factor in determining the behavior of the material in a magnetic field and is important for applications in single-molecule magnets. Relativistic DFT methods have been used to calculate zero-field splitting (ZFS) parameters, which are crucial for interpreting experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and for accurately modeling the magnetic behavior. nih.gov By analyzing the electronic structure of high-spin Co(II) complexes like diaquabis(acetylacetonato)cobalt(II), researchers can predict and interpret their magnetic properties. umich.edu These computational approaches allow for the prediction of properties like the Curie temperature, the temperature at which a material loses its permanent magnetism. engineering.com
Computational Insights into Cobalt(II) Acetylacetonate (B107027) Catalysis
Cobalt(II) acetylacetonate is a versatile precatalyst for a wide range of organic reactions, including cross-coupling, oxidation, and cyclotrimerization reactions. researchgate.netresearchgate.net Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of these catalytic reactions. mdpi.com
By mapping the potential energy surface of a reaction, computational methods can elucidate detailed reaction pathways, identify key intermediates and transition states, and explain the chemo- and regioselectivity of catalytic processes. nih.gov For example, in cobalt-catalyzed reactions, DFT can be used to study the formation of active catalytic species and the elementary steps of the catalytic cycle, such as oxidative addition, reductive elimination, and insertion reactions. jlu.edu.cnresearchgate.net
In the context of cobalt-catalyzed hydroalkylation, DFT calculations have been used to explore the viability of different mechanistic pathways, such as those involving a Co(II)-H species. acs.org For cyclotrimerization reactions, computational studies have examined alternative catalytic cycles and the role of the cobalt complex in facilitating the key bond-forming steps. researchgate.net These theoretical investigations provide a molecular-level understanding of the catalytic process, which is essential for the rational design of new and improved cobalt catalysts.
Theoretical Analysis of Ligand-Metal Electronic Interactions and Their Influence on Reactivity
Computational studies, particularly those employing density functional theory (DFT) and ab initio multiconfigurational methods like CASSCF/CASPT2, have been instrumental in elucidating the intricate electronic structure of this compound and the nature of its metal-ligand interactions. These theoretical investigations have been crucial in resolving ambiguities arising from experimental data and simpler theoretical models, especially concerning the compound's spin state and preferred conformation, which in turn govern its reactivity.
A key aspect explored in theoretical studies is the relative stability of different spin states and conformations of the Co(acac)₂ monomer. Early DFT studies presented conflicting results regarding the ground spin state. However, more advanced ab initio multiconfigurational CASSCF/CASPT2 methods have assigned a quartet ground state for a single molecule of this compound, with a tetrahedral conformation being the most stable. acs.orgnih.gov The energy difference between the high-spin quartet and the low-spin doublet states is significant, with the high-spin state being more stable. researchgate.net
The choice of density functional has been shown to be critical in accurately predicting the electronic structure and relative energies of different spin states. researchgate.net For instance, some functionals may incorrectly predict a low-spin ground state. The strength of intermolecular interactions in the crystal lattice is also a significant factor, estimated to be sufficient to cause the planarization of the Co(acac)₂ molecules, which exist in a tetrahedral conformation in the gas phase. acs.orgnih.gov
The electronic interactions between the cobalt center and the acetylacetonate ligands are fundamental to the compound's reactivity. The acetylacetonate ligand acts as a bidentate monoanionic ligand, donating electron density to the cobalt(II) center through its two oxygen atoms. This interaction leads to the formation of a stable chelate ring. Theoretical calculations have shown that the Co-O bond lengths are sensitive to the spin state of the complex, with high-spin structures exhibiting longer Co-O distances. researchgate.net
These electronic characteristics directly influence the reactivity of this compound, for example, in its role as a mediator in controlled radical polymerization. The ability of the cobalt center to switch between different oxidation and spin states is a key feature of its catalytic activity. The ligand field strength and the resulting electronic configuration of the d-orbitals of the cobalt ion determine the energy barriers for such transitions and, consequently, the efficiency of the catalytic cycle.
| Computational Method | Predicted Ground State | Preferred Conformation | Key Findings |
| CASSCF/CASPT2 | Quartet | Tetrahedral | Resolved ambiguities from DFT results. acs.orgnih.gov |
| DFT | Varies with functional | - | Performance of different functionals assessed against ab initio calculations. acs.orgnih.gov |
Understanding of Chemical Structures within Hybrid Materials Containing this compound
The integration of this compound into hybrid materials, particularly with carbon-based nanomaterials, has been a subject of intense research due to the potential for synergistic effects leading to enhanced catalytic performance. Understanding the chemical structures formed within these hybrid materials is paramount to elucidating the mechanisms behind their enhanced properties and to designing more efficient materials.
Modeling Coordination with N-Doped Graphene-Based Materials
Theoretical calculations, in conjunction with experimental characterization, have been pivotal in modeling the coordination environment of cobalt-containing species when this compound is hybridized with N-doped graphene-based materials. researchgate.netresearchgate.net These studies reveal that the organometallic cobalt species coordinates not only to its original acetylacetonate ligands but also to heterocyclic groups present in the N-doped graphene. researchgate.netresearchgate.net
The nitrogen atoms doped into the graphene lattice act as coordination sites for the cobalt center. This interaction modifies the electronic structure of the cobalt atom and its surrounding ligands, which can dramatically alter the catalytic performance of the hybrid material. researchgate.net For instance, in the context of the oxygen reduction reaction (ORR), theoretical and experimental evidence has identified the catalytically active species as a Co-O₄-N structure. researchgate.net In this structure, the cobalt atom is coordinated to four oxygen atoms from the acetylacetonate ligands and one nitrogen atom from the N-doped graphene.
The formation of this new coordination environment is crucial for the enhanced electrocatalytic activity observed in these hybrid materials. The N-doped graphene support not only provides anchoring sites for the cobalt complex but also facilitates fast electron transfer due to its high conductivity. researchgate.net This synergistic interaction between the molecular cobalt complex and the carbon nanomaterial is a key factor in the development of advanced catalysts.
| Hybrid Material Component | Role in Coordination | Resulting Structure |
| This compound | Provides the central cobalt atom and parental acac ligands. researchgate.netresearchgate.net | Coordinated to both acac ligands and N-doped graphene. researchgate.netresearchgate.net |
| N-doped Graphene | Nitrogen atoms act as coordination sites for the cobalt center. researchgate.netresearchgate.net | Forms a Co-O₄-N active site. researchgate.net |
Advanced Topics in Coordination Chemistry of Cobalt Ii Acetylacetonate
Ligand Exchange Dynamics and Thermodynamic Stability of Chelates
The coordination environment around the cobalt(II) center in acetylacetonate (B107027) complexes is not static; it is subject to dynamic ligand exchange processes. The kinetics and mechanisms of these exchanges provide insight into the lability of the complex. Studies on similar cobalt(II) systems suggest that ligand exchange often proceeds through a dissociative (D) or interchange dissociative (Id) mechanism. mcmaster.caias.ac.in In such mechanisms, the rate-determining step involves the dissociation of a coordinated ligand, creating a transient, lower-coordination intermediate that is then attacked by the incoming ligand. ias.ac.in
The formation of mixed-ligand complexes is a direct consequence of these exchange dynamics. For instance, cobalt(II) acetylacetonate reacts with N- and N,N'-substituted thioureas to form stable octahedral mixed-ligand complexes, demonstrating the accessibility of the coordination sphere to incoming ligands. ias.ac.in
| Temperature (°C) | Ionic Strength (I) | log K₁ | log β₂ | Reference |
|---|---|---|---|---|
| 25 | 0 | 5.15 | 9.15 | iupac.org |
| 30 | 0 | 4.75 | 8.45 | iupac.org |
| 25 | 0.1 | 4.93 | 8.71 | iupac.org |
| 20 | 0.1 | 5.04 | 8.81 | iupac.org |
Reactivity Studies with Diverse Inorganic and Organic Substrates
This compound exhibits broad reactivity, particularly in the realm of organic synthesis where it serves as a versatile catalyst precursor. researchgate.netamericanelements.com Its reactivity is influenced by the lability of the acetylacetonate ligands and the ability of the cobalt center to cycle between different oxidation states.
Thermal studies show that in the absence of oxygen, cobalt(III) acetylacetonate is reduced to this compound between 100 and 130 °C, while Co(acac)₂ itself does not decompose under these conditions. rsc.org However, in the presence of oxygen, both Co(acac)₂ and Co(acac)₃ are oxidized to cobalt(II) acetate. rsc.org
Its catalytic applications are extensive and diverse. It effectively catalyzes a range of organic transformations, highlighting its reactivity towards various functional groups and substrates.
| Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|
| Aerobic Oxidation | Olefins, Alkanes | Smooth reaction at room temperature under neutral conditions. researchgate.net | researchgate.net |
| Cross-Coupling Reactions | Organometallic species (Alkyl, Aryl, etc.) and Halides | Tolerates a variety of sensitive functional groups. researchgate.net | researchgate.net |
| C-H Functionalization | Various organic molecules with C-H bonds | An important method for organic synthesis and materials chemistry. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |
| Dehydration of Aldoximes | Aldoximes | Highly efficient procedure for synthesizing nitriles. sigmaaldrich.com | sigmaaldrich.com |
| Isocyanide Insertion | Isocyanides and Amines | Forms ureas and azaheterocycles, applicable in pharmaceutical synthesis. sigmaaldrich.com | sigmaaldrich.com |
| Hydroarylation | Organoboronic acids and Alkynes | A convenient method for synthesizing highly substituted olefins. researchgate.net | researchgate.net |
Furthermore, the coordinated acetylacetonate ligand itself can undergo reactions such as electrophilic substitution, similar to aromatic systems. wikipedia.org
Exploration of Hybrid Materials Chemistry Beyond Catalytic Applications
This compound is a valuable precursor for the synthesis of advanced hybrid and nanostructured materials, extending its utility far beyond catalysis. sigmaaldrich.com Its solubility in organic solvents and its defined decomposition pathways make it suitable for various material fabrication techniques. americanelements.com
One major application is in Metal-Organic Chemical Vapor Deposition (MOCVD), where it serves as a volatile source for the growth of cobalt oxide thin films. sigmaaldrich.comsigmaaldrich.com These films have applications in electronics and catalysis. sigmaaldrich.comsigmaaldrich.com It is also used as a precursor in solvothermal and hydrothermal methods to synthesize cobalt oxide (Co₃O₄) nanoparticles. sigmaaldrich.com These nanoparticles are promising materials for supercapacitors, owing to their high capacitance and cycling stability, and for gas sensing applications. sigmaaldrich.com
Beyond its use as a simple precursor, Co(acac)₂ can be integrated into more complex hybrid structures. Researchers have successfully created novel nanocatalysts by covalently anchoring this compound onto the surface of functionalized magnetic mesoporous silica (B1680970) nanospheres. rsc.orgresearchgate.net This approach combines the catalytic activity of the cobalt complex with the high surface area of the mesoporous support and the convenient magnetic separability of the nanoparticles. researchgate.net Similarly, Co(acac)₂ has been coordinated to oxygen-containing groups on reduced graphene oxide to create hybrid materials that show enhanced electrocatalytic activity for the oxygen reduction reaction (ORR). researchgate.net
Integration into Multi-component Systems and Supramolecular Assemblies
While often depicted as a simple monomer, the structural chemistry of this compound is more complex, particularly in the solid state. The anhydrous form of "Co(acac)₂" does not exist as a monomeric square-planar molecule. acs.org Instead, it crystallizes from non-coordinating solvents as a tetrameric oligomer, [Co(acac)₂]₄. wikipedia.orgacs.org In this structure, the cobalt atoms achieve octahedral coordination through bridging oxygen atoms from neighboring acetylacetonate ligands, demonstrating the formation of a well-defined multi-component system. acs.org From certain halogenated solvents, a trinuclear core molecule has also been isolated. acs.org
The integration of Co(acac)₂ into larger assemblies is highly dependent on the solvent environment. In the presence of coordinating solvents or other ligands (L), it readily forms octahedral adducts with the general formula Co(acac)₂L₂. wikipedia.orgacs.org For example, crystallization from ethanol (B145695) yields the bis-adduct Co(acac)₂(EtOH)₂. acs.org This behavior highlights its role as a versatile building block, or "node," for constructing more complex supramolecular structures through axial ligand coordination. This ability to form discrete oligomers and adducts is fundamental to its integration into multi-component chemical systems.
Future Directions and Emerging Research Avenues for Cobalt Ii Acetylacetonate
Innovation in Novel Cobalt-Based Catalytic Systems for Sustainable Synthesis
Cobalt(II) acetylacetonate (B107027) is at the forefront of developing novel catalytic systems for sustainable chemical synthesis. A significant area of emerging research is its application in the conversion of biomass into valuable chemicals. For instance, cobalt(II) acetylacetonate has been investigated as a precursor in the pyrolytic conversion of biomass, where it influences the formation of mesoporous graphitic carbon matrices embedded with cobalt nanoparticles. ecu.edu.auuwa.edu.au These materials show promise as catalysts for environmental remediation, such as the degradation of pollutants like bisphenol A (BPA). ecu.edu.auuwa.edu.au
Another key direction is the development of bifunctional catalysts for one-pot reactions. A notable example is the encapsulation of cobalt acetylacetonate within a sol-gel silica (B1680970) matrix. This composite material acts as an efficient bifunctional acidic and redox catalyst, capable of converting fructose directly to 2,5-furandicarboxylic acid (FDCA), a valuable biomass-derived chemical, with high selectivity. researchgate.net This approach avoids the need for intermediate separation steps, aligning with the principles of process intensification and green chemistry.
Furthermore, cobalt-based catalysts derived from this compound are being explored for their potential in carbon dioxide (CO2) hydrogenation. mdpi.com This process offers a pathway to convert a greenhouse gas into valuable fuels and chemical feedstocks, contributing to a more sustainable chemical industry. Research in this area focuses on enhancing the activity and selectivity of these catalysts for products like methanol and higher hydrocarbons. mdpi.comnih.gov The development of cobalt complexes with specific multidentate phosphine (B1218219) ligands is proving crucial for achieving high efficiency in these transformations under mild conditions. nih.gov
The following table summarizes key research findings in the application of this compound in sustainable synthesis:
| Application Area | Catalyst System | Key Findings |
| Biomass Conversion | This compound in pyrolytic conversion of biomass | Promotes the formation of mesoporous graphitic carbon with embedded cobalt nanoparticles, effective for pollutant degradation. ecu.edu.auuwa.edu.au |
| Biomass Conversion | Cobalt acetylacetonate encapsulated in sol-gel silica | Acts as a bifunctional catalyst for the direct conversion of fructose to 2,5-furandicarboxylic acid with high selectivity. researchgate.net |
| CO2 Hydrogenation | Cobalt complexes derived from cobalt precursors | Catalyzes the reduction of CO2 to methanol and other valuable chemicals, offering a route for CO2 utilization. mdpi.comnih.gov |
Advancements in the Development of Next-Generation Functional Materials
This compound serves as a critical precursor in the synthesis of advanced functional materials with applications spanning electronics, energy storage, and materials science. marketresearchreports.com Its utility lies in its solubility in organic solvents and its ability to decompose cleanly to form cobalt-containing nanoparticles and thin films. americanelements.com
A significant area of advancement is in the fabrication of materials for energy storage devices. This compound is used in the solvothermal synthesis of cobalt oxide (Co3O4) nanoparticles, which exhibit high electrochemical performance and are considered promising materials for supercapacitors due to their excellent capacitance and cycling stability. Furthermore, there is growing interest in its use for developing materials for lithium-ion batteries and other next-generation energy storage solutions. wiseguyreports.com
In the realm of electronics and data storage, this compound is a valued precursor for producing magnetic nanoparticles and thin films. marketresearchreports.com These materials are integral to the development of high-density data storage media. The compound is also used for the growth of cobalt oxide thin films via techniques like Metal-Organic Chemical Vapor Deposition (MOCVD), which have applications in various electronic components.
The versatility of this compound also extends to the creation of novel catalytic supports. For example, it can be covalently anchored onto magnetic mesoporous silica nanospheres. researchgate.netrsc.org This creates a magnetically separable catalyst that is highly efficient for liquid-phase oxidation reactions, such as the oxidation of cyclohexane. researchgate.netrsc.org Such materials are of great interest for developing more sustainable and efficient chemical processes.
The table below highlights some of the next-generation functional materials derived from this compound:
| Material Type | Synthesis Method | Application |
| Cobalt Oxide (Co3O4) Nanoparticles | Solvothermal synthesis | Supercapacitors |
| Magnetic Nanoparticles and Thin Films | Various deposition techniques | Data storage and electronics marketresearchreports.com |
| Cobalt Oxide Thin Films | Metal-Organic Chemical Vapor Deposition (MOCVD) | Electronics and catalysis |
| Supported Catalysts | Covalent anchoring on silica nanospheres | Liquid-phase oxidation reactions researchgate.netrsc.org |
Synergistic Computational-Experimental Approaches for Deeper Understanding
The synergy between computational modeling and experimental work is providing unprecedented insights into the behavior of this compound, paving the way for the rational design of new catalysts and materials. Theoretical methods, particularly Density Functional Theory (DFT) and ab initio multiconfigurational methods like CASPT2, are being employed to investigate the electronic structure, conformational stability, and spin states of the molecule. nih.gov
These computational studies are crucial for understanding the fundamental properties that govern the reactivity of this compound. For example, theoretical calculations have been used to determine the preferred tetrahedral conformation and the quartet ground state of the single molecule, which are key factors in its role as a mediator in controlled radical polymerization. nih.gov Furthermore, computational models can predict the effects of the ligand environment on the d-orbital splitting, which influences the electronic and magnetic properties of the complex.
The integration of these theoretical predictions with experimental data allows for a more comprehensive understanding of reaction mechanisms. For instance, computational modeling of the L2,3-edge X-ray absorption spectra of this compound provides detailed information about the coordination geometry and the nature of the cobalt-oxygen bonds, which can be correlated with its catalytic activity. researchgate.net This combined approach enables researchers to identify the active catalytic species and understand how factors like ligands, additives, and solvents influence the reaction pathways.
This deeper understanding is not just academic; it has practical implications for catalyst design. By predicting how modifications to the molecular structure will affect its properties, computational chemistry can guide experimental efforts to develop more efficient and selective catalysts. This iterative cycle of prediction and validation accelerates the discovery and optimization of new catalytic systems based on this compound.
Exploration of Green Chemistry Principles in this compound Research and Application
The principles of green chemistry are increasingly being integrated into the research and application of this compound, aiming to develop more environmentally benign and sustainable chemical processes. researchgate.netsphinxsai.comthepharmajournal.commsu.eduacs.org This involves a focus on areas such as the use of safer solvents, the development of catalytic processes to replace stoichiometric reagents, and the use of renewable feedstocks. sphinxsai.commsu.edu
One key aspect is the development of greener synthetic routes for cobalt-containing materials. While this compound itself is a valuable precursor, research is ongoing to make the synthesis of its derivatives and the materials derived from it more sustainable. This includes the use of greener solvents and reaction conditions in the production of cobalt oxide nanoparticles and other materials. rsc.org
A significant contribution of this compound to green chemistry is its role in catalysis. Catalytic processes are inherently greener than stoichiometric reactions as they reduce waste by allowing for the use of small amounts of catalyst to convert large amounts of reactants. msu.edu The use of this compound in reactions such as C-H functionalization and oxidation offers more atom-economical routes to valuable organic molecules.
Furthermore, the development of heterogeneous catalysts, such as this compound immobilized on solid supports, aligns with green chemistry principles by facilitating catalyst recovery and reuse, which minimizes waste and reduces the environmental impact of the process. researchgate.netresearchgate.net The use of molecular oxygen as an oxidant in some of these catalytic systems is another green aspect, as it is a readily available and environmentally benign oxidizing agent. researchgate.net
The application of this compound in the conversion of biomass, as discussed in section 9.1, is also a prime example of the implementation of green chemistry principles, as it involves the use of renewable feedstocks to produce valuable chemicals. researchgate.net Future research will likely focus on further integrating the 12 principles of green chemistry into all stages of the lifecycle of this compound, from its synthesis to its application and the eventual fate of the materials derived from it.
Q & A
Q. What are the standard synthesis protocols for cobalt(II) acetylacetonate, and how is purity assessed?
this compound is synthesized by reacting cobalt(II) salts (e.g., CoCl₂) with acetylacetone (Hacac) in the presence of a base, typically under reflux in ethanol or aqueous-organic solvent mixtures. The reaction proceeds via ligand substitution: Purification involves recrystallization from organic solvents like chloroform or ethanol. Purity is assessed via melting point analysis (165–170°C) , elemental analysis, and spectroscopic techniques such as FTIR (C=O stretch at \sim1580 cm⁻¹) and UV-Vis (d-d transitions in the visible range) .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
Q. How is this compound utilized in the synthesis of magnetic nanoparticles?
Co(acac)₂ serves as a precursor for CoFe₂O₄ nanoparticles via solvothermal methods. For example, combining Co(acac)₂ with Fe(acac)₃ in ethanol at elevated temperatures (150–200°C) under high pressure yields spinel-structured nanoparticles. The method allows precise control over stoichiometry and crystallinity .
Advanced Research Questions
Q. How does this compound facilitate C-H functionalization in organic synthesis?
Co(acac)₂ acts as a catalyst in C-H activation via radical or coordination-mediated pathways. For instance, in imidate-assisted C-H functionalization, Co²⁺ coordinates to the substrate, enabling regioselective bond cleavage. Mechanistic studies using radical traps (e.g., hydroquinone) show suppressed yields, implicating radical intermediates .
Q. What factors influence the stability of this compound under oxidative conditions?
Stability depends on temperature, oxygen pressure, and ligand environment. At >100°C under 150 psi O₂, Co(acac)₂ decomposes to cobalt oxides, losing catalytic activity. Radical inhibitors (e.g., hydroquinone) retard decomposition, while initiators (e.g., AIBN) accelerate epoxidation but do not stabilize the complex .
Q. How do ligand substitutions in cobalt acetylacetonate complexes affect their catalytic efficiency in epoxidation reactions?
Replacing acetylacetonate with carboxylato ligands (e.g., pivalate) alters solubility and redox behavior. Cobalt(II) carboxylates show lower activity due to poor solubility, but Co(III) species (e.g., Co(acac)₃) exhibit higher oxidative stability. Mixed-ligand systems (acetylacetonate/carboxylate) balance solubility and reactivity .
Q. What are the mechanistic implications of this compound's role in radical-mediated oxidation processes?
Co(acac)₂ participates in radical chain propagation by abstracting hydrogen from olefins, forming alkyl radicals that react with O₂ to yield epoxides. Induction periods (>6 hours) observed in epoxidation suggest slow initiation, while radical traps confirm the radical-dependent pathway .
Methodological Considerations
- Handling Oxidation States : Co(acac)₂ can oxidize to Co(III) under O₂, requiring inert atmospheres for stability. Post-reaction analysis (e.g., color change from green to brown residues) indicates decomposition to Co₃O₄, necessitating catalyst regeneration strategies .
- Contradictions in Catalytic Activity : While Co(acac)₂ is effective in epoxidation, conflicting reports on yields (e.g., 30–70%) highlight the sensitivity of reaction conditions (solvent, temperature, additives). Systematic optimization using design-of-experiments (DoE) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
